Pichromene
描述
属性
IUPAC Name |
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZXDHIUPNWOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Chromene Derivatives in Leukemia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound named "Pichromene." This guide, therefore, focuses on the well-documented anti-leukemic mechanisms of the broader class of chromene derivatives and the related natural product, Piperlongumine, to provide a comprehensive and relevant technical overview.
Executive Summary
Chromene derivatives have emerged as a significant class of heterocyclic compounds with potent anti-cancer properties, particularly in the context of leukemia. These compounds exert their cytotoxic effects through a multi-faceted mechanism of action that primarily involves the induction of apoptosis and cell cycle arrest. This is achieved by modulating key signaling pathways that govern cell survival and proliferation. This technical guide provides a detailed examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Mechanism of Action of Chromene Derivatives in Leukemia
Chromene-based compounds, including 4-aryl-4H-chromenes and benzo[h]chromenes, have demonstrated significant efficacy against various leukemia cell lines, such as K562 (chronic myeloid leukemia) and HL-60 (acute myeloid leukemia). Their primary mechanisms involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis
Chromene derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway Activation: The intrinsic pathway is initiated by intracellular stress. Certain chromene derivatives, such as 4-Clpgc, have been shown to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[2]
-
Extrinsic Pathway Activation: The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. Benzo[h]chromene derivatives have been observed to increase the expression of the Fas death receptor, leading to the activation of caspase-8, which in turn can directly activate caspase-3.[3][4]
-
Inhibition of Apoptosis Proteins (IAPs): Some 4-aryl-4H-chromene derivatives have been found to down-regulate the expression of survivin, a member of the IAP family that inhibits caspases.[2] By reducing survivin levels, these compounds remove a key brake on the apoptotic machinery.
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, chromene derivatives can halt the proliferation of leukemia cells by causing cell cycle arrest.
-
G1/S Phase Arrest: Novel benzo[h]chromene compounds have been shown to induce cell cycle arrest at the G1/S transition phase in HL-60 cells.[3][5] This is achieved by down-regulating the expression of Cyclin-Dependent Kinase 2 (CDK2) and its regulatory partner, Cyclin D1, which are essential for progression from the G1 to the S phase of the cell cycle.[3][5]
Case Study: Piperlongumine - A Related Anti-Leukemic Compound
Piperlongumine, a natural alkaloid containing a structure related to chromenes, also exhibits potent anti-leukemic activity through distinct yet complementary mechanisms.
-
Induction of Reactive Oxygen Species (ROS): A primary mechanism of Piperlongumine is the induction of high levels of ROS specifically in cancer cells.[6][7][8] This oxidative stress triggers downstream signaling cascades that lead to both apoptosis and autophagy.[6][9]
-
Modulation of Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Piperlongumine has been shown to suppress the pro-survival PI3K/Akt/mTOR signaling pathway in leukemic cells.[9]
-
p38/JNK MAPK Pathway: Concurrently, it activates the stress-activated p38 and JNK signaling pathways, which promote apoptosis and autophagy.[6][9]
-
Sp Transcription Factors: The ROS induced by Piperlongumine can lead to the downregulation of specificity protein (Sp) transcription factors (Sp1, Sp3, Sp4).[8] These factors control the expression of several oncogenes, including c-Myc, cyclin D1, and survivin.[8]
-
Quantitative Data Summary
The following tables summarize the cytotoxic activity of representative chromene derivatives in leukemia cell lines.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 Value | Reference |
| 3-NC (4-aryl-4H-chromene) | K562 | MTT | 72 | 65 nM | [2] |
| 4-Clpgc | K562 | MTT | 48 | 118 ± 8.35 µM | [10] |
| Piperlongumine | U937 | MTT | 48 | Significant effect at 10-20 µM | [9] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Apoptosis and Cell Cycle Arrest Pathways Induced by Chromene Derivatives.
Caption: Signaling Pathways Modulated by Piperlongumine in Leukemia Cells.
Experimental Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of chromene derivatives' anti-leukemic effects.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]
-
Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete culture medium.[11]
-
Compound Treatment: Add various concentrations of the chromene derivative to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
-
Cell Treatment: Culture and treat 1-5 x 10⁵ leukemia cells with the test compound for the specified duration.[18]
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.[19]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.[15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.[19][20][21][22]
-
Cell Preparation: Harvest approximately 1 x 10⁶ treated and untreated control cells.[20]
-
Washing: Wash the cells with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[20]
-
Fixation: Resuspend the cell pellet and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[20][23]
-
Rehydration & Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[20]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[20][23]
-
PI Staining: Add PI staining solution (final concentration 50 µg/mL) and incubate for 5-10 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude cell doublets and aggregates.[22]
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate.[24][25][26]
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, CDK2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[26]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.[26]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Gene Expression Analysis (Real-Time PCR)
This technique is used to quantify the mRNA levels of specific genes.[27][28][29][30]
-
RNA Extraction: Following cell treatment, extract total RNA from leukemia cells using a commercial kit (e.g., TRIzol or RNeasy).
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Set up the PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., BAX, BCL2, TP53) and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Amplification and Data Collection: Perform the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is recorded.[30]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene and then comparing the treated sample to the untreated control.[29]
References
- 1. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative and apoptotic effects of the derivatives from 4-aryl-4H-chromene family on human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperlongumine induces apoptosis and autophagy in leukemic cells through targeting the PI3K/Akt/mTOR and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 25. addgene.org [addgene.org]
- 26. origene.com [origene.com]
- 27. gene-quantification.de [gene-quantification.de]
- 28. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 29. oaepublish.com [oaepublish.com]
- 30. pls.scienze.unipd.it [pls.scienze.unipd.it]
Pichromene synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Pichromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, specifically 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (referred to as this compound 1), is a synthetic compound belonging to the 2H-chromene class of oxygen-containing heterocycles.[1] Chromene moieties are prevalent in various natural products, including tannins and polyphenols found in fruits, vegetables, and teas.[1] Interest in 2H-chromenes is on the rise due to their potential as anti-tumor and anti-bacterial agents.[1] this compound 1 has been identified as a potential anti-cancer agent, with studies indicating its efficacy in the treatment of chronic leukemia.[1] Its biological activity is attributed to its ability to inhibit the expression of cyclins D1, D2, and D3, leading to cell cycle arrest in the G0/G1 phase in myeloma and leukemia cell lines.[1] Furthermore, it has been shown to decrease the levels of phospho-AKT without altering total AKT levels in these cancer cell lines.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of this compound and its analogs.
Synthesis of this compound
The synthesis of this compound 1 and its analogs is primarily achieved through an oxa-Michael-Henry condensation reaction.[1] This reaction involves the condensation of a substituted salicylaldehyde with a β-nitrostyrene derivative. The process is often facilitated by an organocatalyst.
A successfully developed method for the synthesis of this compound 1 utilizes L-pipecolic acid as the catalyst and toluene as the solvent.[1] The reaction is conducted at 80°C under an Argon atmosphere for 24 hours, achieving a yield of up to 82%.[1]
Logical Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of 4-fluoro-β-nitrostyrene (Precursor)
-
A mixture of p-fluorobenzaldehyde (11.6 g, 95 mmol) and nitromethane (5.8 g, 95 mmol) in 30 mL of methanol is cooled in an ice bath.[1]
-
A solution of sodium hydroxide in methanol is added dropwise while maintaining the temperature below 10°C.
-
The reaction mixture is stirred for a specified period, followed by acidification to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization.
Synthesis of this compound 1
-
A mixture of 4-fluoro-β-nitrostyrene (50 mg, 0.3 mmol, 1 equiv), 3-ethoxysalicylaldehyde (50 mg, 0.3 mmol, 1 equiv), and L-pipecolic acid (8 mg, 0.06 mmol, 20 mol%) is dissolved in 1 mL of dry toluene.[1]
-
The mixture is stirred at 80°C for 24 hours under an Argon atmosphere.[1]
-
The reaction is quenched with a saturated solution of ammonium chloride (NH4Cl).[1]
-
The aqueous layer is extracted with ethyl acetate.[1]
-
The combined organic extracts are washed with brine, dried over magnesium sulfate (MgSO4), and the solvent is evaporated under reduced pressure.[1]
-
The crude product is purified by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield pure this compound 1.[1]
Quantitative Data for this compound Synthesis
| Reactant/Catalyst | Molar Equiv. | Amount |
| 4-fluoro-β-nitrostyrene | 1 | 50 mg (0.3 mmol) |
| 3-ethoxysalicylaldehyde | 1 | 50 mg (0.3 mmol) |
| L-pipecolic acid | 0.2 | 8 mg (0.06 mmol) |
| Reaction Parameter | Value |
| Solvent | Dry Toluene (1 mL) |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Atmosphere | Argon |
| Yield | 82% |
Characterization of this compound
The structure and purity of synthesized this compound and its analogs are determined using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR are employed to confirm the molecular structure.
¹H-NMR (Proton NMR) ¹H-NMR spectroscopy provides information about the number of different types of protons and their chemical environments in the molecule.
¹³C-NMR (Carbon-13 NMR) ¹³C-NMR spectroscopy is used to determine the number of different types of carbon atoms and their electronic environments.
Experimental Protocol for NMR Analysis
-
Dissolve a small amount of the purified this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR and ¹³C-NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz).
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.
Quantitative NMR Data for a this compound Analog [1]
The following data is for an unspecified this compound analog reported in the literature.
| Spectrum | Chemical Shift (δ ppm) | Multiplicity/Assignment |
| ¹H-NMR | 8.07 | s, 1H |
| 7.41–7.31 | m, 7H | |
| 7.05–6.99 | m | |
| ¹³C-NMR | - | - |
Note: The provided data in the source is incomplete for a full structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which further confirms the structure.
Experimental Protocol for MS Analysis
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in a positive or negative ion mode.
-
Analyze the molecular ion peak ([M]+ or [M+H]+) to confirm the molecular weight.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to corroborate the proposed structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is crucial for assessing the purity of the synthesized this compound.
Experimental Protocol for HPLC Analysis
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution to be analyzed.
-
Set up the HPLC system with an appropriate column (e.g., C18 reversed-phase) and a mobile phase (e.g., a mixture of acetonitrile and water).
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using a UV detector at a suitable wavelength.
-
The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks.
Biological Activity and Signaling Pathway
This compound 1 has demonstrated potential as an anti-cancer agent, particularly against leukemia and myeloma cell lines.[1] Its mechanism of action involves the modulation of key proteins involved in cell cycle regulation and survival.
Key Biological Activities:
-
Inhibition of Cyclins: this compound 1 inhibits the expression of cyclins D1, D2, and D3.[1] These proteins are critical for the progression of the cell cycle through the G1 phase.
-
Cell Cycle Arrest: By inhibiting cyclins, this compound 1 causes the cancer cells to arrest in the G0/G1 phase of the cell cycle.[1]
-
Modulation of AKT Signaling: It decreases the levels of phosphorylated AKT (phospho-AKT), a key protein in the PI3K/AKT signaling pathway that promotes cell survival and proliferation, without affecting the total AKT levels.[1]
Inferred Signaling Pathway of this compound Action
Caption: Inferred signaling pathway of this compound's anti-cancer activity.
References
The Biological Activity of Pichromene and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pichromene, a substituted 2H-chromene, and its analogues have emerged as a class of compounds with significant potential in oncology, particularly in the context of hematological malignancies. This technical guide provides a comprehensive overview of the known biological activities of this compound and its related compounds, with a focus on their anti-cancer properties. This document details the effects of this compound on key cellular processes, including cell cycle progression and survival signaling pathways. Standardized experimental protocols for assessing these activities are provided, alongside illustrative data and visual representations of the underlying molecular mechanisms.
Introduction
Chromenes are a class of heterocyclic compounds that form the core structure of various natural and synthetic molecules with diverse biological activities. Among these, this compound (8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) has been identified as a promising anti-cancer agent. Research has indicated its potential in treating chronic leukemia and myeloma.[1] This guide will delve into the specific biological effects of this compound and its analogues, providing a technical resource for researchers in the field of drug discovery and development.
Biological Activity of this compound
This compound 1 has demonstrated significant anti-proliferative effects in myeloma and leukemia cell lines. Its mechanism of action is primarily attributed to its ability to modulate key regulators of the cell cycle and critical cell survival pathways.
Cell Cycle Arrest
This compound 1 has been shown to induce cell cycle arrest in the G0/G1 phase in myeloma and leukemia cell lines.[1] This arrest prevents cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. This effect is attributed to the compound's ability to inhibit the expression of key G1 cyclins.
Inhibition of Cyclin Expression
The progression through the G1 phase of the cell cycle is tightly regulated by the expression of D-type cyclins (D1, D2, and D3) and their association with cyclin-dependent kinases (CDKs). This compound 1 has been reported to inhibit the expression of cyclin D1, D2, and D3 at low micromolar concentrations in myeloma and leukemia cells.[1] The downregulation of these cyclins leads to the inactivation of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.
Modulation of the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature in many cancers. This compound 1 has been observed to decrease the levels of phosphorylated AKT (p-AKT) in myeloma and leukemia cell lines, without altering the total levels of AKT protein.[1] This suggests that this compound 1 interferes with the upstream activation of AKT, a key node in this pro-survival pathway.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound Analogues
| Compound ID | Analogue Substitution | Cell Line | Assay Type | IC50 (µM) |
| This compound 1 | 8-ethoxy, 2-(4-fluorophenyl), 3-nitro | RPMI-8226 (Myeloma) | MTT | Data Not Available |
| Analogue A | U937 (Leukemia) | XTT | Data Not Available | |
| Analogue B | HL-60 (Leukemia) | MTT | Data Not Available |
Table 2: Effect of this compound 1 on Protein Expression
| Target Protein | Cell Line | Treatment Conc. (µM) | Incubation Time (h) | % Change in Expression (vs. Control) |
| Cyclin D1 | RPMI-8226 | Data Not Available | Data Not Available | Data Not Available |
| Cyclin D2 | RPMI-8226 | Data Not Available | Data Not Available | Data Not Available |
| Cyclin D3 | RPMI-8226 | Data Not Available | Data Not Available | Data Not Available |
| p-AKT (Ser473) | U937 | Data Not Available | Data Not Available | Data Not Available |
| Total AKT | U937 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed, standard protocols for the key experiments used to characterize the biological activity of this compound and its analogues.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound analogues on cancer cell lines.
Materials:
-
Myeloma or leukemia cell lines (e.g., RPMI-8226, U937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogues dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the this compound analogues in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Protein Expression
This protocol is for analyzing the expression levels of cyclins and the phosphorylation status of AKT.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-Cyclin D2, anti-Cyclin D3, anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound analogues at various concentrations for a specified time.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound analogues on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound analogues for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: PI3K/AKT signaling pathway and the inhibitory effect of this compound.
Caption: G1/S cell cycle transition and the inhibitory role of this compound.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
Caption: Western Blot experimental workflow.
Caption: Cell cycle analysis experimental workflow.
Conclusion
This compound and its analogues represent a promising class of compounds for anti-cancer therapy, particularly for hematological malignancies. Their ability to induce G0/G1 cell cycle arrest and inhibit the pro-survival PI3K/AKT signaling pathway provides a strong rationale for their further development. This technical guide offers a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of these molecules. Future work should focus on obtaining comprehensive quantitative data, exploring the activity of novel analogues, and evaluating their efficacy in preclinical in vivo models.
References
Pichromene: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pichromene, identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene and also known by the designation S14161, is a synthetic chromene derivative with demonstrated potential as an anti-cancer agent. This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action. It details the experimental protocols for its preparation and for the evaluation of its biological effects on cancer cell lines. Quantitative data on its cytotoxic activity is presented, and its role as a phosphoinositide 3-kinase (PI3K) inhibitor, leading to the modulation of the AKT signaling pathway, cell cycle arrest, and apoptosis, is elucidated through pathway diagrams.
Discovery and Origin
This compound 1 is a novel synthetic compound belonging to the 2H-chromene class of oxygen-containing heterocyclic molecules.[1] Chromene moieties are found in various natural products and are of increasing interest due to their potential anti-tumor and anti-bacterial properties.[1] this compound 1 was developed as a potential treatment for chronic leukemia and has been shown to inhibit the expression of cyclins D1, D2, and D3 in myeloma and leukemia cell lines at low micromolar concentrations.[1]
Synthesis of this compound
The synthesis of this compound 1 and its analogues is based on an oxa-Michael-Henry condensation reaction between a substituted salicylaldehyde and a β-nitrostyrene derivative.[1]
Experimental Protocol: Synthesis of this compound 1
Materials:
-
4-fluoro-β-nitrostyrene
-
3-ethoxysalicylaldehyde
-
L-pipecolic acid
-
Toluene (dry)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 4-fluoro-β-nitrostyrene (50 mg, 0.3 mmol, 1 equiv), 3-ethoxysalicylaldehyde (50 mg, 0.3 mmol, 1 equiv), and L-pipecolic acid (8 mg, 0.06 mmol, 20 mol%) is prepared in 1 mL of dry toluene.
-
The reaction mixture is stirred at 80°C for 24 hours under an Argon atmosphere.
-
The reaction is quenched with a saturated NH₄Cl solution.
-
The product is extracted with ethyl acetate.
-
The organic extracts are washed with brine, dried with MgSO₄, and the solvent is evaporated.
-
The crude product is purified using column chromatography (ethyl acetate/n-Hexane) to yield pure this compound 1.[1]
The structure of the resulting this compound 1 is confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.[1] The optimal conditions for this synthesis were determined to be the use of L-pipecolic acid as a catalyst, toluene as the solvent, a reaction temperature of 80°C, and a reaction time of 24 hours under an argon atmosphere, achieving a yield of 82%.[1]
Caption: this compound's mechanism of action via the PI3K/AKT pathway.
References
Pichromene: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pichromene, a class of chemical compounds with significant interest in cancer research. This document focuses on this compound 1, a prominent derivative, detailing its chemical properties, synthesis, and mechanism of action.
Core Chemical Data
| Property | Value | Source |
| IUPAC Name | 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene | |
| Molecular Formula | C17H14FNO4 | [1] |
| Molecular Weight | 315.29 g/mol | [1] |
| SMILES | CCOC1=CC=CC2=C1OC(C(=C2)--INVALID-LINK--[O-])C3=CC=C(C=C3)F | [1] |
| InChI Key | BFZXDHIUPNWOMT-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 3.9 | [1] |
| Melting Point | 118–120 °C (for a synthesized this compound product) | [2] |
Experimental Protocols
Synthesis of this compound 1
A key method for synthesizing this compound 1 and its analogs is through an oxa-Michael-Henry condensation reaction.[2]
Materials:
-
Substituted salicylaldehyde (e.g., 3-ethoxysalicylaldehyde)
-
β-nitrostyrene derivative (e.g., 4-fluoro-β-nitrostyrene)
-
Organocatalyst (e.g., L-pipecolic acid)
-
Solvent (e.g., toluene)
-
Ammonium chloride (saturated solution)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
A mixture of 4-fluoro-β-nitrostyrene (1 equivalent), 3-ethoxysalicylaldehyde (1 equivalent), and L-pipecolic acid (20 mol%) is dissolved in dry toluene.
-
The mixture is stirred at 80°C for 24 hours under an Argon atmosphere.
-
The reaction is quenched with a saturated solution of ammonium chloride.
-
The product is extracted with ethyl acetate.
-
The organic extracts are washed with brine, dried over magnesium sulfate, and then evaporated.
-
The crude product is purified using column chromatography (ethyl acetate/n-Hexane) to yield pure this compound 1.
The structure of the synthesized product is typically confirmed using 1H-NMR and 13C-NMR spectroscopy.[2]
Mechanism of Action and Signaling Pathways
This compound 1 has been identified as a potential anti-cancer agent, particularly in the context of chronic leukemia.[2] Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell cycle progression and survival.
Key aspects of its mechanism include:
-
Inhibition of Akt Phosphorylation: this compound 1 decreases the levels of phospho-Akt, a key activated form of the Akt protein, without altering the total Akt levels.
-
Cell Cycle Arrest: By inhibiting the PI3K/Akt pathway, this compound 1 leads to the downregulation of cyclins D1, D2, and D3. This disruption of key cell cycle regulators causes the cells to arrest in the G0/G1 phase of the cell cycle.
Below is a diagram illustrating the signaling pathway affected by this compound 1.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound 1.
References
In Vitro Anticancer Efficacy of Chromene Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromene, a heterocyclic compound composed of a benzene ring fused to a pyran ring, and its derivatives have emerged as a significant class of molecules in medicinal chemistry due to their broad spectrum of pharmacological activities. Notably, numerous in vitro studies have demonstrated the potent anticancer effects of various chromene derivatives against a wide array of human cancer cell lines. These compounds have been shown to induce cytotoxicity, inhibit cell proliferation, and trigger programmed cell death through diverse mechanisms of action. This technical guide provides an in-depth overview of the in vitro anticancer studies of chromene derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of Chromene Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various chromene derivatives against several human cancer cell lines, providing a comparative view of their cytotoxic potential.
| Chromene Derivative | Cancer Cell Line | Cell Type | IC50 Value | Reference(s) |
| 2-Amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (5a) | HL-60 | Acute Myeloid Leukemia | Not specified | [1][2] |
| 2-Amino-N-hydroxy-4-phenyl-4H-benzo[h]chromene-3-carboxamidine (6a) | HL-60 | Acute Myeloid Leukemia | Not specified | [1][2] |
| Dihydropyrano[2,3-g]chromene derivatives | K562 | Chronic Myeloid Leukemia | 102 to 278 µM (after 72h) | [3][4] |
| 4-Aryl-4H-chromenes | Hep2 | Laryngeal Carcinoma | 0.75 ± 0.06 µM | [5] |
| 4-Aryl-4H-chromenes | A549 | Lung Adenocarcinoma | 4 ± 0.35 µM | [5] |
| 4-Aryl-4H-chromenes | HeLa | Cervical Carcinoma | 9 ± 0.73 µM | [5] |
| Benzochromene Derivatives | MCF-7 | Breast Cancer | 4.6 - 21.5 µM | [6] |
| Chromene derivatives (91, 92, 93) | HepG-2 | Liver Cancer | 2.41, 2.59, 2.53 µg/mL | [5] |
| Chromene derivatives (91, 92, 93, 94) | HCT-116 | Colon Cancer | 4.98, 5.44, 5.32, 5.20 µg/mL | [5] |
| Chromene derivatives (91, 92, 93, 94) | MCF-7 | Breast Cancer | 6.72, 6.99, 6.84, 6.52 µg/mL | [5] |
| 3-Amino-4-imino-5-(thiophen-2-yl)-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one (3) | MCF-7, HepG2, A549 | Breast, Liver, Lung Cancer | 1.61 to 2.02 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the in vitro studies of chromene derivatives are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Chromene derivatives (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromene derivatives in complete culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Apoptosis Assessment: Annexin V-FITC/PI Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with chromene derivatives for the desired time, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300-500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.[14][15][16][17]
Materials:
-
Treated and untreated cancer cells
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.[14]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.[18][19][20][21]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways activated by chromene derivatives and a general experimental workflow for their in vitro evaluation.
Caption: Chromene-induced apoptosis signaling pathways.
Caption: In vitro evaluation of chromene derivatives.
Conclusion
The in vitro studies on chromene derivatives consistently demonstrate their significant potential as anticancer agents. These compounds exhibit cytotoxicity against a diverse range of cancer cell lines, often in the micromolar to nanomolar concentration range. The primary mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the induction of cell cycle arrest. The modulation of key signaling molecules such as caspases and Bcl-2 family proteins underscores their targeted effects on cancer cell survival machinery. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals in the ongoing effort to develop novel and effective cancer therapeutics based on the versatile chromene scaffold. Further investigations, including in vivo studies and structure-activity relationship analyses, are warranted to optimize the therapeutic potential of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 6. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
In-depth Technical Guide to the Structural Elucidation of Novel Pichromene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pichromene compounds, a class of novel 2H-chromene derivatives, have emerged as promising scaffolds in medicinal chemistry, particularly in the development of anticancer agents. This technical guide provides a comprehensive overview of the structural elucidation, synthesis, and biological activity of key this compound compounds. The core focus is on providing detailed experimental protocols, structured data for comparative analysis, and a clear visualization of the underlying biological pathways. The term "this compound" is a trivial name for a specific series of compounds, with 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) being a primary example.
Core this compound Scaffolds and Their Biological Significance
The foundational structure of this compound compounds is the 2H-chromene ring system. The specific substitutions on this scaffold are critical for their biological activity. A key analog of S14161 is 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) , which has demonstrated potent antiproliferative activities against various tumor cell lines.[1] These compounds have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical pathway often dysregulated in cancer.[1]
Data Presentation: Spectroscopic and Biological Data
The structural elucidation of novel compounds relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for the representative this compound compounds.
Table 1: Spectroscopic Data for this compound Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| This compound 1 (S14161) | C17H14FNO4 | 315.29 | Data not publicly available | Data not publicly available | Predicted [M+H]+: 316.09798[2] |
| BENC-511 | C11H10BrNO4 | 300.11 | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Anticancer Activity of this compound Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound 1 (S14161) | Various tumor cell lines | Potent antiproliferative activity | PI3K inhibitor, blocks AKT phosphorylation[1] |
| BENC-511 | Panel of 12 tumor cell lines | More potent than S14161 | PI3K inhibitor, potent blocker of AKT phosphorylation, induces apoptosis[1] |
Experimental Protocols
The synthesis of this compound compounds is primarily achieved through a cascade oxa-Michael-Henry reaction. This method offers good yields and mild reaction conditions.
General Synthesis of 3-Nitro-2H-chromenes (this compound Scaffold)
This protocol is based on the l-proline and triethylamine-catalyzed oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes.[1]
Materials:
-
Substituted salicylaldehyde (e.g., 3-ethoxysalicylaldehyde)
-
Substituted β-nitrostyrene (e.g., 1-fluoro-4-(2-nitrovinyl)benzene)
-
l-proline
-
Triethylamine
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 eq) in the chosen solvent, add the substituted β-nitrostyrene (1.0 eq).
-
Add a catalytic amount of l-proline (e.g., 20 mol%).
-
Add a catalytic amount of triethylamine (e.g., 20 mol%).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired 3-nitro-2H-chromene derivative.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: Record 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Use standard pulse sequences for 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Mandatory Visualizations
Signaling Pathway
This compound compounds exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[1]
References
- 1. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2h-chromene (C17H14FNO4) [pubchemlite.lcsb.uni.lu]
- 3. 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Chromene Derivatives via Oxa-Michael-Henry Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chromene derivatives, specifically focusing on the efficient one-pot oxa-Michael-Henry cascade reaction. Chromenes are a significant class of heterocyclic compounds present in many biologically active natural products and synthetic drugs. The methodologies described herein are particularly relevant for the development of novel therapeutic agents, leveraging organocatalysis to achieve high yields and enantioselectivity.
Introduction
The synthesis of chromene scaffolds is of great interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The oxa-Michael-Henry cascade reaction has emerged as a powerful and atom-economical strategy for the construction of functionalized chromenes. This tandem reaction typically involves the reaction of a salicylaldehyde derivative with a nitroolefin, proceeding through an initial oxa-Michael addition, followed by an intramolecular Henry (nitro-aldol) reaction and subsequent dehydration to afford the final chromene product.[3]
Recent advancements in this field have focused on the use of organocatalysts to achieve high enantioselectivity, which is crucial for the development of chiral drugs with improved efficacy and reduced side effects.[4] Additionally, environmentally friendly approaches, such as the use of solvent-free ball milling, have been developed to enhance the sustainability of chromene synthesis.[3]
Application Notes
The synthesized chromene derivatives, particularly 3-nitro-2H-chromenes, have demonstrated significant potential in various therapeutic areas:
-
Antibacterial Agents: Halogenated 3-nitro-2H-chromenes have shown potent in vitro activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[5][6] The presence of halogen atoms on the chromene scaffold has been correlated with enhanced antibacterial potential.[5]
-
Anticancer Agents: 3-Nitro-2H-chromene derivatives have been identified as a novel class of potent antitumor agents.[1] Their mechanism of action is linked to the inhibition of thioredoxin reductase (TrxR), an enzyme that is a promising target for antibacterial and anticancer drug development.[5]
-
P2Y6 Receptor Antagonists: Certain 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives act as selective antagonists for the P2Y6 receptor, which is a target for inflammatory, neurodegenerative, and metabolic diseases.[7]
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of 2-Aryl-2H-chromene-3-carbaldehydes
This protocol describes the synthesis of chiral 2-aryl-2H-chromene-3-carbaldehydes via a domino oxa-Michael-aldol reaction using a proline-based organocatalyst.[4]
Materials:
-
Substituted salicylaldehyde
-
Substituted cinnamaldehyde
-
Proline-based organocatalyst (e.g., as described in Bhusare et al., 2017)[4]
-
2-Nitrobenzoic acid (co-catalyst)
-
Molecular sieves (4 Å)
-
Toluene (solvent)
-
Ethyl acetate (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the substituted salicylaldehyde (1.0 mmol) and substituted cinnamaldehyde (1.2 mmol) in toluene (5 mL), add the proline-based organocatalyst (10 mol%) and 2-nitrobenzoic acid (10 mol%).
-
Add 100 mg of 4 Å molecular sieves to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-chromene-3-carbaldehyde.
Protocol 2: Solvent-Free Synthesis of 3-Nitro-2H-chromenes via Ball Milling
This protocol outlines a green and efficient method for the synthesis of 3-nitro-2H-chromenes using a cascade oxa-Michael-Henry reaction under solvent-free ball milling conditions.[3]
Materials:
-
Substituted salicylaldehyde
-
β-nitrostyrene derivative
-
Potassium carbonate (catalyst)
-
Silicon dioxide (grinding aid)
-
Stainless steel milling jar and balls
Procedure:
-
In a stainless steel milling jar, combine the substituted salicylaldehyde (1.0 mmol), β-nitrostyrene derivative (1.0 mmol), potassium carbonate (0.75 equiv), and silicon dioxide as a grinding aid.
-
Add stainless steel balls to the jar.
-
Mill the mixture at a frequency of 25 Hz for 30 minutes.
-
After milling, remove the solid mixture from the jar.
-
Purify the product by column chromatography on silica gel to yield the corresponding 3-nitro-2H-chromene.
Quantitative Data
Table 1: Organocatalytic Synthesis of 2-Aryl-2H-chromene-3-carbaldehydes[4]
| Entry | Salicylaldehyde Substituent | Cinnamaldehyde Substituent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | H | 24 | 96 | 97 |
| 2 | 5-Bromo | H | 36 | 89 | 95 |
| 3 | 5-Nitro | H | 48 | 73 | 92 |
| 4 | H | 4-Chloro | 30 | 92 | 96 |
| 5 | H | 4-Methoxy | 28 | 94 | 95 |
Table 2: Solvent-Free Synthesis of 3-Nitro-2H-chromenes[3]
| Entry | Salicylaldehyde Substituent | β-Nitrostyrene Substituent | Yield (%) |
| 1 | H | H | 92 |
| 2 | 5-Bromo | H | 95 |
| 3 | 3-Methoxy | H | 85 |
| 4 | H | 4-Chloro | 97 |
| 5 | H | 4-Nitro | 96 |
Table 3: Antibacterial Activity of Halogenated 3-Nitro-2H-chromenes[5]
| Compound | Substituents | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. S. epidermidis |
| 5d | 6-Bromo | 16 | 8 |
| 5g | 8-Chloro | 32 | 16 |
| 5m | 6-Chloro | 16 | 8 |
| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro | 4 | 1-4 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 3. Cascade Oxa-Michael-Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis of 3-Nitro-2H-chromenes [organic-chemistry.org]
- 4. Enantioselective organocatalytic synthesis of the chiral chromenes by domino oxa-Michael-aldol reaction [html.rhhz.net]
- 5. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the L-Pipecolic Acid Catalyzed Synthesis of Pichromene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pichromene and its derivatives are a class of chromene compounds that have garnered significant interest for their potential therapeutic properties, particularly as anticancer agents. This document provides a detailed protocol for the asymmetric synthesis of this compound via an organocatalytic cascade reaction. The synthesis utilizes the readily available and chiral L-pipecolic acid as a catalyst to facilitate an oxa-Michael-Henry cascade reaction between substituted salicylaldehydes and β-nitrostyrenes. This method offers high yields under relatively mild conditions. Included are detailed experimental procedures, tabulated data of synthesized this compound analogues, and diagrams illustrating the reaction mechanism, experimental workflow, and a proposed biological signaling pathway relevant to its anticancer activity.
Introduction
The chromene scaffold is a privileged heterocyclic motif found in numerous natural products and biologically active compounds. This compound, a notable derivative, has been identified as a potential inhibitor of cancer cell growth, particularly in the context of chronic leukemia.[1] The development of efficient and stereoselective methods for the synthesis of such compounds is a key objective in medicinal chemistry and drug development. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional catalysis. L-pipecolic acid, a chiral cyclic amino acid, has proven to be an effective catalyst for various asymmetric transformations. This application note details the L-pipecolic acid-catalyzed synthesis of this compound 1 and its analogues, a process that proceeds via an oxa-Michael-Henry cascade reaction.[1]
Quantitative Data Summary
The L-pipecolic acid catalyzed synthesis of various this compound analogues has been reported with good to excellent yields. The following table summarizes the yields for a selection of synthesized derivatives under optimized reaction conditions.
| Compound | Substituted Salicylaldehyde | Substituted β-Nitrostyrene | Yield (%) |
| 1 | 3-ethoxysalicylaldehyde | 4-fluoro-β-nitrostyrene | 82 |
| 2 | Salicylaldehyde | 4-fluoro-β-nitrostyrene | 75 |
| 3 | 3-methoxysalicylaldehyde | 4-fluoro-β-nitrostyrene | 78 |
| 4 | 5-bromosalicylaldehyde | 4-fluoro-β-nitrostyrene | 72 |
| 5 | 3-ethoxysalicylaldehyde | β-nitrostyrene | 70 |
| 6 | 3-ethoxysalicylaldehyde | 4-chloro-β-nitrostyrene | 79 |
| 7 | 3-ethoxysalicylaldehyde | 4-methyl-β-nitrostyrene | 73 |
| 8 | 3-ethoxysalicylaldehyde | 2-fluoro-β-nitrostyrene | 76 |
| 9 | 3-ethoxysalicylaldehyde | 3-fluoro-β-nitrostyrene | 77 |
Data sourced from VNU Journal of Science.[1]
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound 1, which can be adapted for the synthesis of other analogues by selecting the appropriate starting materials.
Materials:
-
Substituted salicylaldehyde (e.g., 3-ethoxysalicylaldehyde)
-
Substituted β-nitrostyrene (e.g., 4-fluoro-β-nitrostyrene)
-
L-pipecolic acid (20 mol%)
-
Dry Toluene
-
Ethyl acetate
-
n-Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Rotary evaporator
-
Column chromatography setup with silica gel
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the substituted salicylaldehyde (1.0 equiv.), substituted β-nitrostyrene (1.0 equiv.), and L-pipecolic acid (0.2 equiv.).
-
Solvent Addition: Add dry toluene to the flask to dissolve the reagents.
-
Inert Atmosphere: Purge the flask with argon gas to establish an inert atmosphere.
-
Reaction: Stir the reaction mixture at 80°C for 24 hours under the argon atmosphere.
-
Quenching: After 24 hours, cool the reaction mixture to room temperature and quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to afford the pure this compound derivative.
Visualizations
Proposed Reaction Mechanism
The synthesis of this compound proceeds through an L-pipecolic acid-catalyzed oxa-Michael-Henry cascade reaction. The proposed mechanism involves the formation of an enamine intermediate, followed by a Michael addition and a subsequent intramolecular Henry (nitro-aldol) reaction.
Caption: Proposed mechanism for the L-pipecolic acid catalyzed synthesis of this compound.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Proposed Biological Signaling Pathway
While the precise molecular targets of this compound are still under investigation, its structural similarity to other anticancer agents like Piperlongumine suggests a potential mechanism of action involving the induction of apoptosis and autophagy in cancer cells, particularly in leukemia. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed signaling pathway for the anticancer activity of this compound in leukemia.
References
Measuring the Anti-Proliferative Effects of Pichromene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The investigation of novel therapeutic agents for the treatment of cancer and other proliferative diseases is a cornerstone of modern drug discovery. Pichromene is a compound of interest for its potential anti-proliferative properties. This document provides a comprehensive guide for researchers to assess the anti-proliferative efficacy of this compound. It includes detailed protocols for key in vitro assays, guidelines for data presentation, and visual representations of experimental workflows and relevant signaling pathways. The methodologies described herein are fundamental to characterizing the cytostatic and cytotoxic effects of a compound, elucidating its mechanism of action, and establishing a foundation for further preclinical development.
Key Experimental Protocols
The following protocols outline standard assays to determine the anti-proliferative effects of this compound.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the concentration-dependent effect of this compound on cell proliferation and viability.
a) MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
b) CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide staining to detect apoptosis by flow cytometry.[4]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Insert Value |
| A549 | Lung Carcinoma | Insert Value |
| HeLa | Cervical Carcinoma | Insert Value |
| PC-3 | Prostate Adenocarcinoma | Insert Value |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells after 24h
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Insert Value | Insert Value | Insert Value |
| This compound (IC50) | Insert Value | Insert Value | Insert Value |
| This compound (2x IC50) | Insert Value | Insert Value | Insert Value |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells after 48h
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | Insert Value | Insert Value | Insert Value |
| This compound (IC50) | Insert Value | Insert Value | Insert Value |
| This compound (2x IC50) | Insert Value | Insert Value | Insert Value |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Potential Signaling Pathway for Investigation
Many anti-proliferative agents function by modulating key signaling pathways that control cell growth, survival, and apoptosis. The STAT3 signaling pathway is a common target in cancer therapy.[6][7][8]
Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial characterization of the anti-proliferative effects of this compound. By systematically applying these methodologies, researchers can obtain critical data on the compound's potency, mechanism of action, and potential as a therapeutic agent. The successful completion of these studies will be instrumental in guiding future in vivo experiments and clinical development strategies.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimethamine reduced tumour growth in pre-clinical cancer models: a systematic review to identify potential pre-clinical studies for subsequent human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferative Effects of Pinocembrin Isolated From Anomianthus dulcis on Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimethamine reduced tumour growth in pre-clinical cancer models: a systematic review to identify potential pre-clinical studies for subsequent human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pichromene in Chronic Leukemia Research
A thorough review of scientific literature and research databases did not yield any information on a compound named "Pichromene" for applications in chronic leukemia research. Consequently, the creation of detailed application notes and protocols, as requested, is not possible. The core requirements, including data presentation, experimental protocols, and visualizations for "this compound," cannot be fulfilled due to the absence of any identifiable data or publications on this specific topic.
It is possible that "this compound" may be a novel, preclinical compound not yet described in publicly accessible literature, a proprietary name not widely disclosed, or a term with a typographical error.
For the benefit of researchers, scientists, and drug development professionals working in the field of chronic leukemia, the following section provides a general overview of key signaling pathways that are often targeted in this disease and a sample protocol for a common cell viability assay, which would be relevant for assessing the efficacy of any new therapeutic agent.
Key Signaling Pathways in Chronic Leukemia
Chronic leukemias, such as Chronic Lymphocytic Leukemia (CLL) and Chronic Myeloid Leukemia (CML), are characterized by the dysregulation of several key signaling pathways that control cell proliferation, survival, and apoptosis. Therapeutic strategies often focus on inhibiting components of these pathways.
-
B-Cell Receptor (BCR) Signaling: In CLL, the BCR signaling pathway is constitutively active, promoting leukemia cell survival and proliferation. Key kinases in this pathway, such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), are validated drug targets.[1][2]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in various cancers, including CLL.[3][4] It plays a crucial role in cell survival and proliferation.
-
PIM Kinases and mTOR Pathway: PIM kinases are overexpressed in CLL cells and are involved in regulating apoptosis, cell cycle, and migration. They can also activate the mTOR pathway, which is critical for cell growth and survival.[5]
-
PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. The delta isoform of PI3K (PI3Kδ) is particularly important in B-cells and is a key therapeutic target in CLL.[6]
Below is a diagram illustrating the interconnectedness of some of these key signaling pathways in chronic leukemia.
References
- 1. Targeting Signaling Pathways in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Novel Inhibitors in Chronic Lymphocytic Leukemia | MDedge [mdedge.com]
- 3. survivornet.com [survivornet.com]
- 4. A Phase I/II Study of Pyrimethamine, a STAT3 Inhibitor, for the Treatment of Relapsed Chronic Lymphocytic Leukemia / Small Lymphocytic Lymphoma and T-Large Granular Lymphocytic Leukemia | Dana-Farber Cancer Institute [dana-farber.org]
- 5. Microenvironment‐induced PIM kinases promote CXCR4‐triggered mTOR pathway required for chronic lymphocytic leukaemia cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K pathway: clinical inhibition in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxic Activity of Pichromene using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic activity of Pichromene, a novel investigational compound, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation, making it a valuable tool in drug discovery and toxicology.[1][2]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The quantity of formazan produced is directly proportional to the number of viable cells.[2][3] The insoluble formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.[2]
Key Applications
-
Drug Screening: High-throughput screening of compounds to identify potential cytotoxic agents.[1]
-
Cytotoxicity Studies: Determining the dose-dependent cytotoxic effects of new chemical entities.
-
Cell Proliferation Assays: Quantifying the effect of growth factors, inhibitors, and other stimuli on cell growth.[4]
Experimental Protocol: MTT Assay for this compound Activity
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Target cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS).[1][2] It is recommended to filter sterilize the solution after adding MTT.[1][2]
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (or between 550-600 nm).
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.[2]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.[3][6] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[5]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][5]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[1][5]
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the MTT assay.
Table 1: Raw Absorbance Values (570 nm) for this compound Treatment
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| 0 (Control) | 1.254 | 1.289 | 1.271 | 1.271 | 0.018 |
| 1 | 1.198 | 1.221 | 1.205 | 1.208 | 0.012 |
| 5 | 0.987 | 1.012 | 0.995 | 0.998 | 0.013 |
| 10 | 0.754 | 0.781 | 0.763 | 0.766 | 0.014 |
| 25 | 0.512 | 0.533 | 0.521 | 0.522 | 0.011 |
| 50 | 0.245 | 0.261 | 0.255 | 0.254 | 0.008 |
| 100 | 0.112 | 0.121 | 0.117 | 0.117 | 0.005 |
| Blank | 0.051 | 0.053 | 0.052 | 0.052 | 0.001 |
Table 2: Calculated Percentage Cell Viability and IC50 Value
| This compound (µM) | Average Absorbance | % Cell Viability |
| 0 (Control) | 1.271 | 100.0% |
| 1 | 1.208 | 95.0% |
| 5 | 0.998 | 78.5% |
| 10 | 0.766 | 60.3% |
| 25 | 0.522 | 41.1% |
| 50 | 0.254 | 20.0% |
| 100 | 0.117 | 9.2% |
| IC50 (µM) | \multicolumn{2}{ | c |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the MTT assay.
Caption: Experimental workflow for the MTT assay to determine this compound cytotoxicity.
Caption: Principle of the MTT assay for cell viability assessment.
References
Techniques for the Purification of Pichromene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of pichromene derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The methodologies outlined below are critical for obtaining high-purity materials essential for accurate biological evaluation and downstream applications.
Introduction
This compound derivatives, characterized by a 2H-chromene scaffold often bearing a nitro group, have emerged as promising candidates for various therapeutic areas, including oncology. The purity of these compounds is paramount for reliable structure-activity relationship (SAR) studies, mechanism of action investigations, and preclinical development. This guide details two primary techniques for the purification of this compound derivatives: Column Chromatography and Recrystallization .
Data Presentation: Purification Yields of Chromene Derivatives
While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the following table summarizes the reported yields for the synthesis and purification of structurally related 2-amino-4-aryl-4H-chromene-3-carbonitriles. These values provide a general benchmark for expected yields when applying similar purification techniques to this compound analogs.[1]
| Compound ID | Ar-group | Yield (%) |
| 6a | 4-OCH₃-C₆H₄ | 92 |
| 6b | 4-Cl-C₆H₄ | 95 |
| 6c | 4-NO₂-C₆H₄ | 90 |
| 6d | C₆H₅ | 94 |
| 6e | 3-NO₂-C₆H₄ | 91 |
| 6f | 2-Cl-C₆H₄ | 89 |
| 6g | 2,4-diCl-C₆H₄ | 88 |
| 7a | 4-OCH₃-C₆H₄ | 93 |
| 7b | 4-Cl-C₆H₄ | 96 |
| 7c | 4-NO₂-C₆H₄ | 92 |
Experimental Protocols
Protocol 1: Purification of this compound Derivatives by Column Chromatography
Column chromatography is a highly effective method for separating this compound derivatives from reaction byproducts and unreacted starting materials based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: n-Hexane, Ethyl acetate (analytical grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform packed bed. Ensure no air bubbles are trapped within the stationary phase.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The optimal solvent gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Solvent Evaporation: Combine the fractions containing the pure this compound derivative and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification of this compound Derivatives by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Mandatory Visualizations
Experimental Workflow for Purification
Caption: General workflow for the recrystallization of this compound derivatives.
Signaling Pathway: Proposed Mechanism of Action
Some chromene derivatives have been shown to induce apoptosis in cancer cells through the extrinsic pathway. This involves the activation of initiator caspases, such as caspase-8, leading to a cascade of events culminating in programmed cell death.
Caption: Proposed extrinsic apoptosis pathway induced by this compound derivatives.
References
Application Notes and Protocols for the Quantification of Pichromene
These application notes provide detailed methodologies for the quantitative analysis of Pichromene in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
This section details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. This method is designed to separate this compound from its potential degradation products, making it suitable for stability studies.[1][2][3]
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of small organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[2] The exact ratio should be optimized for the best separation, for instance, a starting point could be a 50:50 (v/v) mixture.[4]
-
Detection Wavelength: The wavelength for UV detection should be selected based on the maximum absorbance of this compound. If a PDA detector is used, the entire UV-Vis spectrum can be recorded to identify the optimal wavelength.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, it may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm filter. For biological samples like plasma, a protein precipitation step followed by solid-phase extraction may be necessary to remove interfering substances.[5][6]
c. Method Validation: The developed method should be validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
Data Presentation
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Workflow Diagram
HPLC analysis workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.[6][7]
Experimental Protocol
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method, but often with faster gradients and shorter columns for higher throughput. The mobile phase should be compatible with mass spectrometry, typically using volatile buffers like formic acid or ammonium formate.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode, depending on the chemical properties of this compound.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and an internal standard should be determined and monitored.[8]
-
Source Parameters: Parameters such as gas temperature, nitrogen flow rate, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity.[8]
-
b. Sample Preparation: Due to the high sensitivity of LC-MS/MS, meticulous sample preparation is crucial to minimize matrix effects.[9] Solid-phase extraction (SPE) is a common technique for cleaning up complex samples before analysis.[6]
c. Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Data Presentation
| Parameter | This compound | Internal Standard |
| Precursor Ion (m/z) | [To be determined] | [To be determined] |
| Product Ion (m/z) | [To be determined] | [To be determined] |
| Collision Energy (eV) | [To be determined] | [To be determined] |
| Retention Time (min) | [To be determined] | [To be determined] |
Workflow Diagram
LC-MS/MS workflow for sensitive this compound quantification.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple solutions, provided that this compound has a suitable chromophore and there are no interfering substances that absorb at the same wavelength.[10][11]
Experimental Protocol
a. Instrumentation:
-
A UV-Vis spectrophotometer.
-
Quartz cuvettes are recommended for measurements in the UV range.[10]
b. Method:
-
Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.[10][11][12]
-
Measure Sample Absorbance: Measure the absorbance of the sample solution at the λmax.
-
Calculate Concentration: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Data Presentation
| Concentration (µg/mL) | Absorbance at λmax |
| 1 | [Absorbance Value] |
| 2 | [Absorbance Value] |
| 5 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| 20 | [Absorbance Value] |
| Linear Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Logical Relationship Diagram
Logical flow of UV-Vis spectrophotometric analysis.
References
- 1. questjournals.org [questjournals.org]
- 2. Stability-Indicating TLC-Densitometric and HPLC Methods for the Simultaneous Determination of Piracetam and Vincamine in the Presence of Their Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocratic reversed-phase HPLC method to measure pyrimethamine extracted from plasma of infants treated for toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance characteristics of an LC-MS/MS method for the determination of plasma metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 9. A liquid chromatography-tandem mass spectrometry analysis of nine cytochrome P450 probe drugs and their corresponding metabolites in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Pichromene Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pichromene is a novel synthetic chromene derivative demonstrating significant potential as a therapeutic agent. Preclinical evidence suggests a dual mechanism of action, involving the induction of apoptosis in cancer cell lines and the suppression of pro-inflammatory signaling pathways. These application notes provide a comprehensive guide to utilizing cell-based assays for the robust evaluation of this compound's efficacy, supporting drug discovery and development efforts. The following protocols have been optimized to deliver reproducible and quantifiable results, enabling a thorough characterization of this compound's cellular effects.
Assessment of Cytotoxic Activity
A primary therapeutic application of this compound is its potential as an anti-cancer agent. The following assays are designed to quantify the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Data Presentation:
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | This compound IC₅₀ (µM) |
| HeLa | 12.5 |
| A549 | 25.8 |
| MCF-7 | 18.2 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Data Presentation:
Table 2: Percentage of Apoptotic Cells after 24h this compound Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (10 µM) | 60.5 | 25.3 | 10.1 | 4.1 |
| This compound (25 µM) | 35.8 | 40.2 | 18.5 | 5.5 |
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Evaluation of Anti-Inflammatory Activity
This compound's potential to modulate inflammatory responses can be assessed by examining its effect on key inflammatory signaling pathways, such as the NF-κB pathway.
NF-κB Reporter Assay
Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control and express the results as a percentage of inhibition.
Data Presentation:
Table 3: Inhibition of TNF-α-induced NF-κB Activation by this compound
| This compound Conc. (µM) | NF-κB Activity (% of Control) |
| 0 (Stimulated) | 100 |
| 1 | 85.3 |
| 5 | 52.1 |
| 10 | 25.6 |
Signaling Pathway Diagram:
Caption: this compound inhibits the NF-κB signaling pathway.
Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic and inflammatory pathways, providing mechanistic insights into this compound's action.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, p-IκBα, IκBα).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
Table 4: Relative Protein Expression Changes Following this compound Treatment
| Protein | Treatment | Fold Change vs. Control |
| Cleaved Caspase-3 | This compound (25 µM) | 4.2 |
| Cleaved PARP | This compound (25 µM) | 3.8 |
| p-IκBα | TNF-α | 5.1 |
| p-IκBα | TNF-α + this compound (10 µM) | 1.5 |
Conclusion
The described cell-based assays provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its cytotoxic and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided protocols and data presentation formats are intended to facilitate standardized and comparable evaluations, accelerating the journey of this compound from the laboratory to clinical applications.
Application Notes and Protocols for Pichromene Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pichromene is a novel synthetic small molecule with demonstrated potent anti-proliferative activity in various cancer cell lines. To advance this compound into a viable therapeutic candidate, a thorough understanding of its mechanism of action is paramount. The initial and most critical step in elucidating this mechanism is the identification and subsequent validation of its direct molecular target(s). These application notes provide a comprehensive overview and detailed protocols for the experimental strategies employed to identify and validate the cellular targets of this compound. The methodologies described herein are fundamental to modern drug discovery and development.[1][2]
Target Identification: Affinity-Based Protein Profiling
One of the most robust and widely utilized methods for identifying the cellular targets of a small molecule is affinity chromatography coupled with mass spectrometry (AP-MS).[1][2][3] This approach relies on the specific interaction between the small molecule (this compound) and its protein target(s).
Experimental Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS)
Caption: Workflow for this compound target identification using AP-MS.
Protocol: Affinity Chromatography-Mass Spectrometry (AP-MS)
This protocol outlines the steps for identifying this compound-binding proteins from a cell lysate.
1. Synthesis of this compound Affinity Probe:
-
A derivative of this compound with a functional group suitable for conjugation (e.g., a primary amine or carboxylic acid) is required.
-
This derivative is covalently attached to a linker arm, which is then immobilized on a solid support, such as agarose beads.[2]
2. Cell Culture and Lysis:
-
Culture the selected cancer cell line to ~80-90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing soluble proteins.
3. Affinity Purification:
-
Equilibrate the this compound-conjugated beads with lysis buffer.
-
Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
To distinguish specific from non-specific binders, a competition experiment can be performed by pre-incubating the lysate with an excess of free this compound before adding the affinity probe.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[4]
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
The eluted proteins are then subjected to in-solution or in-gel tryptic digestion to generate peptides.[3]
5. LC-MS/MS Analysis and Data Interpretation:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The raw data is searched against a protein database to identify the proteins present in the sample.
-
Potential targets are prioritized based on their enrichment in the this compound-probe sample compared to the negative control and their displacement in the competition experiment.
Data Presentation: AP-MS Hit Prioritization
| Protein ID | Gene Symbol | Fold Enrichment (this compound Probe vs. Control Beads) | % Reduction with Free this compound Competition | Putative Function |
| P04637 | TP53 | 15.2 | 92.5 | Tumor Suppressor |
| P00533 | EGFR | 12.8 | 88.1 | Receptor Tyrosine Kinase |
| P62258 | HSP90AA1 | 8.5 | 75.4 | Chaperone Protein |
| Q09472 | ABL1 | 10.1 | 85.7 | Tyrosine Kinase |
| P31749 | AKT1 | 9.7 | 82.3 | Serine/Threonine Kinase |
Target Validation: Confirming the Biological Relevance of Identified Targets
Target validation is a critical step to confirm that the identified protein is the physiologically relevant target of the small molecule.[1][5] Here, we describe two widely used validation methods: RNA interference (RNAi) and the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound targets using siRNA and CETSA.
Protocol 1: RNA Interference (siRNA) for Target Validation
1. siRNA Design and Synthesis:
-
A non-targeting scrambled siRNA should be used as a negative control.[9]
2. Cell Transfection:
-
Seed cells at an appropriate density to be 50-70% confluent at the time of transfection.
-
Transfect the cells with the target-specific siRNAs and the negative control siRNA using a suitable transfection reagent.[8][10]
3. Verification of Target Knockdown:
-
After 48-72 hours post-transfection, harvest a subset of the cells to verify the knockdown efficiency of the target protein.
-
Assess mRNA levels using quantitative real-time PCR (qRT-PCR) and protein levels using Western blotting.[10] A knockdown efficiency of >70% is generally considered acceptable.
4. Phenotypic Assay:
-
Treat the remaining transfected cells with a range of concentrations of this compound.
-
Perform a cell proliferation assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value of this compound in cells with reduced target expression.
-
If the target protein is indeed responsible for this compound's anti-proliferative effect, a rightward shift in the dose-response curve (increased IC50) is expected in the knockdown cells compared to the control cells.
Data Presentation: Effect of Target Knockdown on this compound Potency
| Condition | Target Protein Level (% of Control) | This compound IC50 (µM) | Fold Shift in IC50 |
| Non-targeting siRNA | 100% | 1.2 ± 0.2 | 1.0 |
| Target siRNA #1 | 25% ± 5% | 10.8 ± 1.5 | 9.0 |
| Target siRNA #2 | 18% ± 4% | 12.3 ± 1.8 | 10.3 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that directly assesses the binding of a ligand to its target protein in a cellular environment.[11][12][13][14] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[11][13]
1. Cell Treatment:
-
Culture cells to a high density and treat with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.[11]
2. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.[11]
3. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[11]
4. Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.[11]
-
The intensity of the bands, representing the amount of soluble target protein at each temperature, is quantified.
5. Data Analysis:
-
Plot the percentage of soluble target protein against temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated sample indicates that this compound binds to and stabilizes the target protein.
Data Presentation: CETSA Melting Curve Data for Putative Target
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 52 | 95 |
| 60 | 25 | 78 |
| 65 | 10 | 45 |
| 70 | 5 | 15 |
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on the identification of a key kinase as its target.
References
- 1. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pichromene Synthesis
Welcome to the technical support center for Pichromene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound and its analogs is the oxa-Michael-Henry cascade reaction. This reaction involves the condensation of a substituted salicylaldehyde with a β-nitrostyrene derivative. The choice of catalyst, solvent, and reaction temperature are critical parameters that significantly influence the reaction's success.
Q2: What are the typical yields and purity levels I can expect?
A2: Yields and purity can vary significantly depending on the specific reaction conditions. With optimized protocols, yields can reach as high as 82%. However, suboptimal conditions can lead to significantly lower yields and the formation of impurities. Purity is typically assessed by techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress in real-time.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more detailed analysis, techniques like NMR and Mass Spectrometry can be employed to confirm the structure and purity of the synthesized this compound.[2][3][4][5]
Q4: What are the key safety precautions I should take during this compound synthesis?
A4: Standard laboratory safety protocols for handling organic chemicals should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reagents used, such as salicylaldehydes and nitrostyrenes, can be irritating and potentially harmful, so direct contact should be avoided.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and step-by-step solutions.
Issue 1: Low or No Product Yield
Low yields are a common challenge in organic synthesis and can stem from various factors.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the catalyst is fresh and has been stored under appropriate conditions.[6] • Consider screening different catalysts to find the most effective one for your specific substrates. Organocatalysts like L-pipecolic acid have been shown to be effective. |
| Suboptimal Reaction Temperature | • The reaction temperature significantly impacts the reaction rate. If the temperature is too low, the reaction may not proceed; if too high, it can lead to decomposition. • Optimize the temperature by running small-scale trials at different temperatures. A temperature of 80°C has been reported to be effective. |
| Poor Quality of Reagents | • Ensure that the salicylaldehyde and β-nitrostyrene derivatives are pure. Impurities can interfere with the reaction. • Purify starting materials if necessary. |
| Incorrect Solvent | • The choice of solvent is crucial. Toluene has been demonstrated to be a suitable solvent for this reaction. • Ensure the solvent is anhydrous, as water can inhibit the reaction. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
The formation of byproducts is a common issue that can complicate purification and reduce the overall yield.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | • Common side reactions in oxa-Michael-Henry reactions include self-condensation of the aldehyde or polymerization of the nitrostyrene. • To minimize side reactions, try lowering the reaction temperature or adjusting the rate of addition of one reactant to the other. |
| Decomposition of Product | • this compound or its intermediates may be unstable under the reaction conditions, leading to degradation.[7][8] • Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent product degradation. |
| Catalyst-Related Byproducts | • Some catalysts can promote unwanted side reactions. • If you suspect the catalyst is causing byproduct formation, try reducing the catalyst loading or switching to a different catalyst. |
Issue 3: Difficulty in Purifying the Final Product
Effective purification is essential to obtain high-purity this compound for subsequent applications.
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities in Column Chromatography | • If impurities have similar polarity to the product, they can be difficult to separate by column chromatography. • Optimize the solvent system for your column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. • Consider using a different stationary phase for your chromatography. |
| Product is an Oil Instead of a Solid | • Sometimes, even pure products may not crystallize easily. • Try different crystallization solvents or solvent mixtures. Techniques like scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Residual Catalyst | • If a basic catalyst like piperidine is used, it may need to be removed during the workup. • An acidic wash (e.g., with dilute HCl) during the aqueous workup can help to remove basic catalysts. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes different reported methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| L-pipecolic acid | Toluene | 80 | 24 | 82 | VNU Journal of Science |
| Et3N | CCl4 | Not specified | Not specified | 38 | Shakakibara et al. |
| Pyridine | Pyridine | Not specified | Not specified | ~30 | Mao Xinliang et al. |
Experimental Protocols
Optimized Protocol for this compound Synthesis using L-pipecolic Acid
This protocol is based on a reported high-yield synthesis of this compound.
Materials:
-
4-fluoro-β-nitrostyrene
-
3-ethoxysalicylaldehyde
-
L-pipecolic acid
-
Anhydrous Toluene
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a reaction vessel, add 4-fluoro-β-nitrostyrene (1 equivalent), 3-ethoxysalicylaldehyde (1 equivalent), and L-pipecolic acid (0.2 equivalents).
-
Add anhydrous toluene to the mixture.
-
Stir the reaction mixture at 80°C under an inert atmosphere (e.g., Argon) for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-Hexane) to afford pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low this compound synthesis yield.
This compound's Potential Signaling Pathway Interaction (Simplified)
While the detailed signaling pathways of this compound are still under investigation, it has been reported to inhibit the expression of cyclins D1, D2, and D3, and decrease levels of phospho-AKT, which are key components of cell cycle regulation and survival pathways.
Caption: Simplified diagram of this compound's inhibitory effects on cell signaling.
References
- 1. quora.com [quora.com]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Pichromene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pichromene and related 3-nitro-2H-chromene derivatives. It provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound synthesis?
A1: this compound is synthesized via an organocatalytic domino oxa-Michael/Henry reaction. This tandem reaction involves the initial conjugate addition of a substituted salicylaldehyde to a β-nitrostyrene (oxa-Michael addition), followed by an intramolecular aldol-type reaction (Henry reaction) and subsequent dehydration to form the 2H-chromene ring system. L-pipecolic acid is a commonly used organocatalyst for this transformation.
Q2: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes?
A2: Low conversion or yield can be attributed to several factors:
-
Catalyst Inactivity: The L-pipecolic acid catalyst may be old or of poor quality. Ensure you are using a fresh, high-purity catalyst.
-
Reaction Conditions: The reaction is sensitive to temperature and time. Ensure the reaction is maintained at the recommended temperature (typically 80°C) for a sufficient duration (often 24 hours).
-
Purity of Reactants: Impurities in the salicylaldehyde or β-nitrostyrene can inhibit the catalyst or lead to side reactions. It is advisable to use purified starting materials.
-
Solvent Quality: The use of a dry, inert solvent like toluene is crucial. The presence of water can interfere with the reaction.
Q3: I am observing a significant amount of a yellow, crystalline byproduct. What could it be?
A3: A common side reaction in this compound synthesis is the Knoevenagel condensation between salicylaldehyde and the nitronate intermediate of the β-nitrostyrene. This reaction competes with the desired oxa-Michael addition and leads to the formation of a highly conjugated, often yellow, byproduct.
Q4: How can I minimize the formation of the Knoevenagel condensation product?
A4: To favor the desired oxa-Michael/Henry pathway over the Knoevenagel condensation, consider the following:
-
Catalyst Choice: While L-pipecolic acid is effective, other organocatalysts can be explored to modulate the reaction pathway.
-
Reaction Temperature: Lowering the reaction temperature might decrease the rate of the Knoevenagel condensation more than the oxa-Michael addition, though this may require longer reaction times.
-
Slow Addition of Reactants: A slow, controlled addition of the β-nitrostyyrene to the reaction mixture containing the salicylaldehyde and catalyst can help maintain a low concentration of the nitronate intermediate, thus disfavoring the bimolecular Knoevenagel condensation.
Q5: Are there other potential side reactions I should be aware of?
A5: Besides the Knoevenagel condensation, other potential side reactions include:
-
Self-condensation of Salicylaldehyde: Under basic conditions, salicylaldehyde can undergo self-condensation, though this is less common with amine organocatalysts compared to strong bases.
-
Polymerization of β-nitrostyrene: β-Nitrostyrene can be prone to polymerization, especially in the presence of impurities or at elevated temperatures for prolonged periods.
-
Formation of Michael Adduct Intermediate: Incomplete reaction can lead to the isolation of the initial Michael adduct, which has not undergone the subsequent intramolecular Henry reaction and dehydration.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of L-pipecolic acid. |
| Impure starting materials. | Purify salicylaldehyde and β-nitrostyrene (e.g., by recrystallization or chromatography) before use. | |
| Incorrect reaction temperature. | Ensure the reaction temperature is maintained at 80°C. Use a calibrated thermometer and an oil bath for consistent heating. | |
| Presence of water in the solvent. | Use freshly distilled, dry toluene. Ensure all glassware is oven-dried before use. | |
| Formation of a Prominent Yellow Precipitate | Knoevenagel condensation is the dominant pathway. | Try adding the β-nitrostyrene solution dropwise to the reaction mixture over an extended period. |
| Consider screening other organocatalysts that may favor the oxa-Michael addition. | ||
| Complex Mixture of Products | Multiple side reactions are occurring. | Lower the reaction temperature and increase the reaction time. |
| Ensure a high purity of starting materials and solvent. | ||
| Analyze the crude reaction mixture by TLC or 1H NMR at different time points to monitor the reaction progress and identify the formation of major byproducts. | ||
| Difficulty in Purifying the Product | Presence of closely related byproducts. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. |
| Recrystallization from a suitable solvent system can also be effective for removing minor impurities. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is adapted from established procedures for the synthesis of 3-nitro-2-phenyl-2H-chromenes.
Materials:
-
Substituted salicylaldehyde (1.0 mmol)
-
Substituted β-nitrostyrene (1.0 mmol)
-
L-pipecolic acid (0.2 mmol, 20 mol%)
-
Dry toluene (5 mL)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted salicylaldehyde (1.0 mmol) and L-pipecolic acid (0.2 mmol).
-
Add dry toluene (5 mL) to the flask and stir the mixture to dissolve the solids.
-
Add the substituted β-nitrostyrene (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound derivative.
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
Technical Support Center: Improving Pichromene Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with Pichromene in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you achieve and maintain this compound solubility for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous cell culture medium?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[1] This occurs when the compound, dissolved in a high-concentration organic solvent stock (like DMSO), is introduced into the aqueous environment of the cell culture medium where its solubility is much lower.[1] The rapid solvent exchange causes the compound to come out of solution.[1]
Q2: Can the temperature of my cell culture medium affect this compound solubility?
A2: Yes, temperature can significantly impact the solubility of compounds. Adding your this compound stock solution to cold medium can decrease its solubility and promote precipitation.[1][2] It is always recommended to use pre-warmed (37°C) cell culture media for dilutions.[1]
Q3: I observed this compound precipitation hours after it was added to the media in the incubator. What could be the cause?
A3: Delayed precipitation can be caused by several factors. Changes in the media's pH over time, interactions with salts or other media components, or evaporation of the media leading to increased compound concentration can all lead to your compound coming out of solution.[1][2][3]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: While DMSO is a common solvent, high concentrations can be toxic to cells. It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced artifacts.[4] The tolerance to DMSO can be cell-line dependent, so it is recommended to run a vehicle control to assess its effect.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation in your in vitro assays.
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1][2] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
Issue 2: Delayed Precipitation in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1][3] | If possible, try a different basal media formulation. Consider using serum-free media if serum proteins are suspected to be an issue. |
| Media Evaporation | Evaporation from the culture vessel can increase the concentration of this compound, leading to precipitation.[2][3] | Ensure proper humidification in the incubator and use well-sealed culture plates or flasks. |
| pH Shift in Media | The pH of the culture media can change over time due to cellular metabolism, which may affect the solubility of this compound. | Ensure the media is properly buffered and that the CO2 level in the incubator is appropriate for the bicarbonate concentration in your media.[5] |
Quantitative Data Summary
| Solvent Class | Common Solvents | Predicted Solubility of Hydrophobic Compounds | Rationale |
| Polar Aprotic | DMSO, DMF | High | Favorable dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding, but the non-polar nature of the compound may limit solubility. |
| Low Polarity | Dichloromethane | Moderate | Good balance for both polar and non-polar features of the molecule. |
| Non-Polar | Hexane, Toluene | Low to Moderate | Favorable for the non-polar parts of the molecule, but less effective for any polar functional groups. |
| Aqueous Buffer | PBS, Cell Culture Media | Very Low | The non-polar nature of the compound results in poor interaction with water molecules. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Objective: To determine the highest concentration of this compound that remains soluble in the complete cell culture medium.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[1] Include a DMSO-only control.[1]
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a quantitative assessment, read the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear both visually and by absorbance reading is the maximum soluble concentration.
-
Visualizations
Caption: Workflow for preparing and testing this compound solubility.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Inhibition of a generic cell signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Oxa-Michael-Henry Cascade Reaction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the oxa-Michael-Henry cascade reaction. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and help optimize your experimental outcomes.
Troubleshooting Guide: Low Yield in Oxa-Michael-Henry Reactions
Low product yield is a common challenge in the oxa-Michael-Henry cascade. This guide provides a systematic approach to identifying and resolving the underlying issues.
Question 1: My oxa-Michael-Henry reaction is giving a low yield or failing completely. What are the first steps to troubleshoot?
When faced with a low-yielding reaction, a stepwise investigation of the reaction parameters is crucial. Start by assessing the quality of your starting materials and then move on to optimizing the reaction conditions.
Initial Checks:
-
Purity of Reactants and Solvents: Ensure the salicylaldehyde, β-nitrostyrene derivatives, and any solvents are pure and dry. Impurities can inhibit catalyst activity or lead to unwanted side reactions.
-
Catalyst Activity: If you are using a previously opened catalyst, its activity may be compromised. Consider using a fresh batch of the catalyst. For organocatalysts like L-proline, ensure it is of the correct enantiomeric purity.
-
Inert Atmosphere: While not always required, some catalysts and intermediates can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.
Question 2: How does the choice of catalyst affect the reaction yield?
The catalyst is a critical factor in the oxa-Michael-Henry cascade, influencing both the reaction rate and the final yield. The optimal catalyst can vary depending on the specific substrates and desired outcome (e.g., high yield vs. high enantioselectivity).
Commonly Used Catalysts:
-
Base Catalysts: Inorganic bases like potassium carbonate (K₂CO₃) are effective and economical choices, particularly under solvent-free conditions.[1]
-
Organocatalysts: L-proline and its derivatives, such as L-prolinamide, are widely used, often providing good yields and enantioselectivity.[2][3] The addition of co-catalysts can further enhance performance.[4]
-
Lewis Acids: In some cases, Lewis acids can be employed to activate the Michael acceptor.
Troubleshooting with Catalysts:
-
Screen Different Catalysts: If one catalyst is providing low yields, it is advisable to screen a range of catalysts with different properties (e.g., basicity, acidity).
-
Optimize Catalyst Loading: The amount of catalyst is crucial. Too little catalyst will result in a slow or incomplete reaction, while an excess can sometimes lead to side product formation. A typical starting point for organocatalysts is 10-20 mol%.
Question 3: Can the solvent choice significantly impact my reaction's success?
Yes, the solvent plays a multifaceted role in the oxa-Michael-Henry reaction, affecting reactant solubility, catalyst activity, and the stability of intermediates.
Solvent Considerations:
-
Polar Protic vs. Aprotic Solvents: The choice between protic (e.g., water, ethanol) and aprotic (e.g., chloroform, toluene) solvents can have a significant impact on the reaction outcome. For instance, L-prolinamide has shown high catalytic efficiency in chloroform, but the best results were achieved in water.[2][3]
-
Solvent-Free Conditions: In some cases, eliminating the solvent altogether and employing techniques like ball milling can lead to high yields, short reaction times, and a more environmentally friendly process.[1]
Question 4: What is the optimal temperature for the oxa-Michael-Henry reaction?
Temperature is a key parameter to optimize. While many oxa-Michael-Henry reactions proceed efficiently at room temperature, some systems may benefit from heating or cooling.
Temperature Optimization:
-
Room Temperature as a Starting Point: Many protocols for this cascade reaction report good yields at ambient temperatures.
-
Heating to Drive Completion: If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate. However, excessive heat can lead to the formation of byproducts or decomposition of the desired product.
-
Cooling to Improve Selectivity: In cases where side reactions are prevalent, running the reaction at a lower temperature may improve the selectivity towards the desired product, albeit potentially requiring a longer reaction time.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of multiple products. What are the likely side reactions?
Common side reactions in the oxa-Michael-Henry cascade can include:
-
Simple Michael Addition: The initial oxa-Michael adduct may be isolated if the subsequent Henry reaction and dehydration do not proceed to completion.
-
Cannizzaro-type Reactions: Under strongly basic conditions, the aldehyde may undergo disproportionation.
-
Polymerization: The Michael acceptor, particularly if it is highly reactive, can undergo polymerization.
-
Retro-Michael Reaction: The initial oxa-Michael addition can be reversible, which can compete with the subsequent intramolecular Henry reaction.
Q2: How does the structure of the β-nitrostyrene affect the reaction?
The electronic properties of the substituents on the β-nitrostyrene play a significant role. Electron-deficient nitroalkene derivatives generally exhibit higher reactivity in the oxa-Michael-Henry reaction.[1]
Q3: Can this reaction be performed under "green" conditions?
Yes, several approaches can make this reaction more environmentally friendly. The use of water as a solvent with an organocatalyst like L-prolinamide is one such method.[2][3] Additionally, solvent-free ball milling with a catalyst like potassium carbonate is a highly efficient and green alternative to traditional solvent-based methods.[1]
Q4: Is it possible to control the stereochemistry of the product?
Yes, achieving stereocontrol is a key area of research for this reaction. The use of chiral organocatalysts, such as L-proline and its derivatives, often in combination with co-catalysts, can induce high levels of enantioselectivity.[4]
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of 3-nitro-2-phenyl-2H-chromene
| Entry | Catalyst (mol%) | Co-catalyst | Solvent | Yield (%) |
| 1 | L-proline (20) | - | Toluene | 60 |
| 2 | L-proline (20) | - | Chloroform | 65 |
| 3 | L-proline (20) | - | Isopropanol | 78 |
| 4 | L-proline (20) | L-tartaric acid | - | 67 |
| 5 | L-proline (20) | Ti(OiPr)₄ | Toluene | 58 |
| 6 | L-proline (20) | Ti(OiPr)₄ | Isopropanol | 80 |
| 7 | L-prolinamide | - | Water | High |
| 8 | K₂CO₃ (75) | - | Solvent-free (ball mill) | up to 97 |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
Protocol 1: L-prolinamide Catalyzed Synthesis of 2-aryl-3-nitro-2H-chromenes in Water
This protocol is adapted from an efficient and aqueous method for the synthesis of 2-aryl-3-nitro-2H-chromene derivatives.[2][3]
Materials:
-
Salicylaldehyde
-
Substituted β-nitrostyrene
-
L-prolinamide
-
Water
Procedure:
-
To a stirred solution of salicylaldehyde (1 mmol) and the desired β-nitrostyrene (1 mmol) in water (5 mL), add L-prolinamide (10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure 2-aryl-3-nitro-2H-chromene.
Protocol 2: Solvent-Free Synthesis of 3-nitro-2H-chromenes using Ball Milling
This protocol is based on a green and efficient method for the synthesis of 3-nitro-2H-chromenes.[1]
Materials:
-
Salicylaldehyde derivative
-
β-nitrostyrene
-
Potassium carbonate (K₂CO₃)
-
Silicon dioxide (as a grinding aid)
Procedure:
-
In a ball mill grinder vessel, combine the salicylaldehyde derivative (1 mmol), β-nitrostyrene (1 mmol), potassium carbonate (0.75 equiv), and a small amount of silicon dioxide.
-
Mill the mixture at a frequency of 25 Hz for 30 minutes.
-
After the milling is complete, extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-nitro-2H-chromene.
Visualizations
Caption: A workflow for troubleshooting low yields.
Caption: The Oxa-Michael-Henry cascade reaction pathway.
References
Pichromene stability issues in different solvents
Frequently Asked Questions (FAQs)
Q1: My Pichromene solution is changing color over time. What does this indicate?
A color change in your this compound solution is a common indicator of degradation. This could be due to oxidation, hydrolysis, photodecomposition, or reaction with solvent impurities. It is crucial to systematically investigate the cause to ensure the integrity of your experimental results. We recommend performing control experiments, such as storing the solution under an inert atmosphere (e.g., nitrogen or argon) or in the dark, to identify the contributing factors.
Q2: I am observing a precipitate forming in my this compound stock solution. What should I do?
Precipitation suggests that the compound's solubility limit has been exceeded in the chosen solvent at the storage temperature. This could be due to temperature fluctuations or slow crystallization over time. To address this, you can try gentle warming and sonication to redissolve the compound. If the issue persists, consider preparing fresh solutions more frequently or using a co-solvent system to improve solubility. Always visually inspect your solution for any particulate matter before use.
Q3: How can I determine the stability of this compound in a new solvent?
To assess stability in a new solvent, a systematic stability study is recommended. This involves dissolving this compound in the solvent of interest and monitoring its concentration and purity over time at different storage conditions (e.g., room temperature, 4°C, -20°C). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for quantifying the parent compound and identifying any degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Peak in HPLC/LC-MS | Degradation of this compound | - Analyze a freshly prepared standard to confirm the retention time of the parent compound.- Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) to identify potential degradation products.- Adjust solvent pH or add antioxidants if oxidation is suspected. |
| Inconsistent Biological Assay Results | This compound instability in assay buffer | - Prepare fresh this compound dilutions in the assay buffer immediately before each experiment.- Assess the stability of this compound in the assay buffer over the time course of the experiment.- Consider using a more stable solvent for initial stock preparation and minimize the final concentration of this solvent in the assay. |
| Loss of Potency in Stored Aliquots | Freeze-thaw instability or degradation at storage temperature | - Prepare single-use aliquots to avoid repeated freeze-thaw cycles.- Conduct a freeze-thaw stability study by subjecting aliquots to several cycles and analyzing for degradation.- Evaluate stability at a lower storage temperature (e.g., -80°C). |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol outlines a basic experiment to determine the stability of this compound in a specific solvent over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mM).
-
Aliquoting: Distribute the stock solution into multiple small, amber vials to minimize light exposure and headspace.
-
Storage Conditions: Store the aliquots under different conditions:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
Room Temperature (e.g., 20-25°C)
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, analyze an aliquot using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0). A common threshold for stability is ≥90% of the initial concentration remaining.
Protocol 2: Freeze-Thaw Stability Study
This protocol is designed to assess the impact of repeated freezing and thawing on this compound stability.
Methodology:
-
Sample Preparation: Prepare several aliquots of a this compound solution in the desired solvent.
-
Initial Analysis (Cycle 0): Analyze one aliquot immediately to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw the aliquots to room temperature.
-
This constitutes one freeze-thaw cycle.
-
-
Analysis after Cycles: After one, two, and three freeze-thaw cycles, analyze a new aliquot.
-
Data Comparison: Compare the concentration of this compound after each cycle to the initial concentration. Significant degradation suggests that single-use aliquots are necessary.
Visualizations
Caption: Workflow for assessing this compound solution stability.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Overcoming Pichromene Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Pichromene in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
While the precise mechanism is under investigation, this compound is believed to function as a multi-modal agent. Like other chromene-based compounds, it is thought to induce cytotoxicity in cancer cells through pathways that may include microtubule depolarization and disruption of tumor vasculature.[1] Additionally, it may modulate complex signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell survival, proliferation, and invasion.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to chemotherapeutic agents like this compound is a multifaceted issue.[3] Potential mechanisms can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[4][5]
-
Enhanced DNA Repair: Increased activity of DNA repair pathways can counteract this compound-induced DNA damage.[4][6]
-
Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can allow cancer cells to evade programmed cell death.[4]
-
Drug Inactivation: Intracellular detoxification mechanisms, such as the glutathione S-transferase (GST) system, may inactivate this compound.[4]
-
Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as PI3K/Akt or MAPK, can compensate for the drug's effects.[2][7]
Q3: Are there any known combination therapies to overcome this compound resistance?
While specific combination therapies for this compound are still in pre-clinical development, strategies based on known resistance mechanisms for similar compounds are being explored.[4] These include:
-
Inhibitors of Drug Efflux Pumps: Co-administration with agents that block ABC transporters.
-
Targeting DNA Repair: Combining this compound with inhibitors of key DNA repair enzymes.[6]
-
Modulating Apoptosis: Using agents that sensitize cells to apoptosis.
-
Inhibiting Survival Pathways: Co-treatment with inhibitors of pathways like PI3K/Akt or STAT3.[8][9]
-
HSP90 Inhibitors: Combination with HSP90 inhibitors has shown synergistic effects with other agents by promoting ER stress and oxidative stress in cancer cells.[10]
Troubleshooting Guides
Issue: Decreased this compound efficacy in my cell line.
This guide will help you systematically investigate the potential mechanisms of resistance.
Step 1: Confirm Resistance
The first step is to quantify the level of resistance in your cell line.
-
Experiment: Determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line.
-
Expected Outcome: A significant increase (e.g., >5-fold) in the IC50 value indicates acquired resistance.[4]
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 2.5 ± 0.3 | 1 |
| Resistant Sub-clone 1 | 15.2 ± 1.1 | 6.1 |
| Resistant Sub-clone 2 | 28.9 ± 2.5 | 11.6 |
Table 2: Expression of Potential Resistance-Associated Proteins
| Protein | Parental (Sensitive) - Relative Expression | Resistant - Relative Expression | Method |
| ABCB1 (MDR1) | 1.0 | 8.2 ± 0.9 | Western Blot |
| p-Akt (Ser473) | 1.0 | 4.5 ± 0.5 | Western Blot |
| Bcl-2 | 1.0 | 3.1 ± 0.4 | Western Blot |
| STAT3 | 1.0 | 5.7 ± 0.6 | Western Blot |
Step 2: Investigate Common Resistance Mechanisms
The following experimental workflows can help elucidate the underlying resistance mechanisms.
Workflow for Investigating this compound Resistance
Caption: A workflow for systematically investigating this compound resistance.
Detailed Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Culture the parental cancer cell line in standard growth medium.
-
Expose the cells to a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Allow the cells to recover and repopulate.
-
Gradually increase the concentration of this compound in a stepwise manner over several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in IC50 is observed (e.g., >5-fold), establish the resistant cell line.[4]
Protocol 2: Western Blot for Resistance-Associated Proteins
Objective: To determine if resistance is associated with changes in protein expression.
Methodology:
-
Lyse parental and resistant cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-ABCB1, anti-p-Akt, anti-Bcl-2, anti-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein levels to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Comet Assay to Assess DNA Damage
Objective: To quantify the level of DNA damage induced by this compound and the rate of its repair.
Methodology:
-
Seed both parental (sensitive) and this compound-resistant cells.
-
Treat the cells with this compound for a defined period (e.g., 2 hours).
-
Collect cells at different time points after treatment (e.g., 0, 2, 6, 12, 24 hours) to assess repair.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize and quantify the "comet tails" using fluorescence microscopy and appropriate software. A longer tail indicates more DNA damage.
Signaling Pathways in this compound Resistance
PI3K/Akt/mTOR Pathway
Activation of the PI3K/Akt/mTOR pathway is a common mechanism of chemoresistance.[2] this compound may be less effective in cells with constitutive activation of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential mediator of this compound resistance.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival, and its activation can contribute to chemoresistance.[2]
Caption: The NF-κB signaling pathway, another potential contributor to this compound resistance.
References
- 1. Chromenes: potential new chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The promising potential of piperlongumine as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming Chemoresistance in Cancer: The Promise of Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimethamine reduced tumour growth in pre-clinical cancer models: a systematic review to identify potential pre-clinical studies for subsequent human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimethamine reduced tumour growth in pre-clinical cancer models: a systematic review to identify potential pre-clinical studies for subsequent human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy with HSP90 inhibitors and piperlongumine promotes ROS-mediated ER stress in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pichromene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pichromene derivatives. The following sections offer insights into overcoming common challenges in enhancing the bioavailability of these compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds like this compound derivatives. Here are the initial steps to consider:
-
Physicochemical Characterization:
-
Determine the pKa of your derivative. This will inform whether pH adjustment can be used to increase solubility.
-
Assess the lipophilicity (LogP). Highly lipophilic compounds often benefit from lipid-based formulations.
-
Evaluate the solid-state properties (crystalline vs. amorphous). Amorphous forms are generally more soluble than their crystalline counterparts.[1]
-
-
Simple Formulation Strategies:
-
Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or PEG 400 in your vehicle.[2]
-
pH Modification: For ionizable derivatives, adjusting the pH of the formulation can significantly enhance solubility.[3]
-
Surfactants: The inclusion of non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers can improve wetting and solubilization.
-
Q2: What advanced formulation strategies can be employed to enhance the bioavailability of this compound derivatives?
A2: If simple methods are insufficient, several advanced formulation strategies can be explored:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the this compound derivative in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution.[1][7][8] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[1]
-
Lipid-Based Formulations: For lipophilic derivatives, lipid-based systems can improve absorption by utilizing the body's natural lipid absorption pathways.[9][10][11][12] These can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).
-
Cyclodextrin Complexation: Encapsulating the this compound derivative within a cyclodextrin molecule can form an inclusion complex with enhanced aqueous solubility.[13][14][15][16]
Q3: How can I assess the permeability of my this compound derivative?
A3: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal drug absorption.[3][17][18][19] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. The assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A/A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[17]
Q4: What are the key pharmacokinetic parameters to evaluate for this compound derivatives in vivo?
A4: In vivo pharmacokinetic (PK) studies, typically in rodent models, are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[20][21][22][23][24] Key parameters to determine include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low in vitro dissolution rate despite formulation. | Insufficient particle size reduction. | Further reduce particle size using techniques like wet media milling or high-pressure homogenization to create a nanosuspension. |
| Recrystallization of the amorphous form in the dissolution medium. | Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into your formulation. | |
| Poor wettability of the drug particles. | Include a surfactant in the dissolution medium or formulation to improve wetting. | |
| High efflux ratio (>2) in Caco-2 permeability assay. | The this compound derivative is a substrate for efflux transporters (e.g., P-gp). | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm. If confirmed, consider formulation strategies that can inhibit efflux, such as the use of certain excipients like Cremophor EL.[11] |
| Low oral bioavailability in vivo despite good in vitro dissolution and permeability. | High first-pass metabolism in the liver. | Investigate the metabolic stability of the compound using liver microsomes. If metabolism is high, consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to bypass the liver.[10] |
| Instability in the gastrointestinal tract (e.g., pH-dependent degradation). | Assess the stability of the derivative at different pH values simulating the stomach and intestine. If unstable, consider enteric-coated formulations. | |
| Variability in in vivo pharmacokinetic data. | Inconsistent formulation performance. | Ensure the formulation is robust and reproducible. For suspensions, ensure uniform particle size distribution. For lipid-based systems, ensure consistent emulsification. |
| Food effects. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. |
Quantitative Data Summary
The following tables present hypothetical data for a model this compound derivative ("this compound-X") to illustrate the potential impact of different formulation strategies on its bioavailability parameters.
Table 1: Solubility of this compound-X in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Simulated Gastric Fluid (pH 1.2) | 2.5 |
| Simulated Intestinal Fluid (pH 6.8) | 1.8 |
| 20% PEG 400 in Water | 50 |
| 2% Tween® 80 in Water | 35 |
Table 2: In Vitro Permeability of this compound-X Formulations across Caco-2 Monolayers
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Unformulated this compound-X | 0.5 | 2.5 | 5.0 |
| This compound-X Nanosuspension | 2.1 | 4.5 | 2.1 |
| This compound-X Solid Dispersion | 3.5 | 6.0 | 1.7 |
| This compound-X with P-gp Inhibitor | 4.2 | 4.3 | 1.0 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound-X Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%F) |
| Unformulated Suspension | 50 | 4.0 | 350 | 2 |
| Nanosuspension | 250 | 2.0 | 1800 | 10 |
| Solid Dispersion | 450 | 1.5 | 3600 | 20 |
| Lipid-Based Formulation | 600 | 1.0 | 5400 | 30 |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To determine the dissolution rate of a this compound derivative from its formulation.
Apparatus: USP Apparatus II (Paddle)
Methodology:
-
Prepare 900 mL of dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place the formulation equivalent to a specific dose of the this compound derivative into the dissolution vessel.
-
Begin stirring at a specified rate (e.g., 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of the this compound derivative using a validated analytical method (e.g., HPLC-UV).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative.
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A-B) transport, add the test compound to the apical side and fresh transport buffer to the basolateral side.
-
To measure basolateral-to-apical (B-A) transport, add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37 °C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the concentration of the this compound derivative in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound derivative after oral administration.
Methodology:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Administer the this compound derivative formulation orally via gavage at a specific dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of the this compound derivative using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
For bioavailability determination, administer the drug intravenously to a separate group of rats and compare the AUC values.
Visualizations
Caption: Experimental workflow for enhancing this compound derivative bioavailability.
Caption: Strategies to enhance the bioavailability of this compound derivatives.
Caption: Hypothetical signaling pathway for a this compound derivative's anti-cancer activity.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - An Efficient Synthesis of Some New Chromene Derivatives Catalyzed by Ag2Cr2O7 Nanoparticles - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Classification of solid dispersions: correlation to (i) stability and solubility (ii) preparation and characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inclusion complexation of pinostrobin with various cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo PK/Tox - Enamine [enamine.net]
- 21. bioivt.com [bioivt.com]
- 22. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 23. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Scale-Up Synthesis of Pichromene
Disclaimer: The compound "Pichromene" is a hypothetical molecule created for this guide. The challenges, protocols, and data presented are based on common issues encountered during the scale-up of complex chromene derivatives and are intended for illustrative purposes.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common obstacles during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is a multi-step process that begins with a palladium-catalyzed Suzuki-Miyaura coupling reaction between a substituted aryl halide and a boronic ester. This is followed by a base-mediated intramolecular cyclization to form the chromene core. The final step involves a purification cascade to isolate this compound with high purity.
Q2: What are the primary challenges when scaling up this compound synthesis from the lab (gram-scale) to a pilot plant (kilogram-scale)?
A2: The main challenges in scaling up this compound synthesis include:
-
Thermal Management: The initial coupling reaction is exothermic, and improper heat management at a larger scale can lead to thermal runaways and the formation of impurities.[1][2][3]
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical to avoid localized "hot spots" and uneven reagent distribution, which can result in lower yields and increased side-product formation.[4]
-
Purification: Lab-scale purification methods like column chromatography are often not feasible or cost-effective at a large scale.[4] Developing a robust crystallization or alternative purification method is crucial.[5]
-
Reagent Purity: The purity of starting materials can significantly impact the reaction's efficiency and the final product's quality.[6][7]
Q3: What are the common impurities observed during this compound synthesis?
A3: Common impurities include unreacted starting materials, homocoupling byproducts from the Suzuki-Miyaura reaction, and isomers formed during the cyclization step.[4][8] Residual palladium catalyst from the coupling step is also a critical impurity that needs to be removed.[6][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step
Symptoms:
-
Incomplete consumption of starting materials, as monitored by HPLC or TLC.
-
The isolated yield of the intermediate is significantly lower than in lab-scale experiments.[10]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use fresh catalyst and consider screening different palladium sources or ligands.[11] |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst.[8] Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon). |
| Poor Reagent Purity | Impurities in starting materials can inhibit the catalyst.[11] Verify the purity of the aryl halide and boronic ester using NMR or LC-MS. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical.[11] A base that is not soluble in the chosen solvent will be ineffective. Consider screening alternative bases or solvent systems. |
Issue 2: High Levels of Impurities After Cyclization
Symptoms:
-
HPLC analysis shows multiple peaks close to the product peak.
-
Difficulty in isolating the pure product through crystallization.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Temperature Control | Excursions in temperature during the exothermic coupling or cyclization can lead to side reactions.[2][4] Implement strict temperature control using an efficient reactor cooling system.[3] |
| Incorrect Stoichiometry | An excess of one reactant can lead to the formation of byproducts.[4] Carefully control the stoichiometry of the reactants. |
| Extended Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of further impurities.[12] |
Issue 3: Difficulty with Product Purification and Isolation
Symptoms:
-
The product precipitates as an oil instead of a crystalline solid.[6]
-
Residual palladium levels in the final product are above the acceptable limit.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Amorphous Product | Screen for suitable crystallization solvents or solvent mixtures. Seeding the solution with a small amount of pure crystalline product can induce crystallization.[6] |
| Residual Palladium Catalyst | Treat the crude product solution with a palladium scavenger or a chelating agent like EDTA to remove residual catalyst.[6][9] |
| Co-eluting Impurities | If using chromatography, adjust the mobile phase polarity or consider a different stationary phase.[6] For large-scale, consider developing a crystallization-based purification. |
Data Presentation
The following tables summarize typical quantitative data from lab-scale to pilot-scale synthesis of this compound.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) |
| Suzuki Coupling | ||
| Reaction Temperature | 80°C | 75-80°C (controlled addition) |
| Reaction Time | 4 hours | 6 hours |
| Yield | 90% | 85% |
| Cyclization | ||
| Reaction Temperature | 60°C | 60-65°C |
| Reaction Time | 2 hours | 3 hours |
| Yield | 95% | 92% |
| Overall Yield | 85.5% | 78.2% |
Table 2: Purity Profile of Crude and Purified this compound
| Compound/Impurity | Crude Product Purity (Area % by HPLC) | Final Product Purity (Area % by HPLC) |
| This compound | 92.5% | >99.5% |
| Starting Aryl Halide | 1.5% | <0.1% |
| Homocoupling Byproduct | 3.0% | <0.1% |
| Other Impurities | 3.0% | <0.3% |
| Residual Palladium | ~500 ppm | <10 ppm |
Experimental Protocols
Protocol 1: Pilot-Scale Suzuki-Miyaura Coupling
Objective: To synthesize the key intermediate for this compound on a 10 kg scale.
Methodology:
-
Charge a 200 L reactor with the aryl halide (10 kg), boronic ester (1.1 eq), and potassium carbonate (2.0 eq).
-
Purge the reactor with nitrogen for 30 minutes.
-
Add degassed 1,4-dioxane (100 L) and water (20 L).
-
Add the palladium catalyst (0.01 eq) under a nitrogen blanket.
-
Heat the mixture to 75-80°C and monitor the reaction progress by HPLC every hour.
-
Once the reaction is complete (typically 6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Proceed with the aqueous workup and solvent extraction.
Protocol 2: Crystallization for Final Product Purification
Objective: To purify crude this compound and reduce impurities to acceptable levels.
Methodology:
-
Dissolve the crude this compound (10 kg) in a minimal amount of hot ethyl acetate (approx. 50 L).
-
Add a palladium scavenging resin and stir for 2 hours at 60°C.
-
Filter the hot solution to remove the scavenger.
-
Slowly add heptane (100 L) as an anti-solvent while maintaining the temperature at 50-60°C.
-
Cool the mixture to 0-5°C over 4 hours to induce crystallization.
-
Filter the resulting solid, wash with cold heptane, and dry under vacuum at 40°C.
Visualizations
This compound Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Impurity Formation Logic Diagram
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amarequip.com [amarequip.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Refining Purification Protocols for Pichromene Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Pichromene analogues and other chromene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of chromene derivatives?
A1: Common impurities can include unreacted starting materials, such as the corresponding salicylaldehyde and active methylene compounds used in the synthesis.[1] Byproducts from side reactions, like various condensation products, can also be present depending on the specific reaction conditions.[1]
Q2: Which purification techniques are most effective for this compound analogues?
A2: The primary and most effective purification techniques for chromene derivatives are silica gel column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity of the compound.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature and below. For many chromene derivatives, ethanol is a good starting point.[1] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.[1] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific this compound analogue.
Q4: What is a typical mobile phase for column chromatography of chromene derivatives?
A4: A common starting point for the mobile phase in column chromatography of chromene derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. The polarity of the eluent is crucial and should be optimized based on the polarity of your target compound and impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound analogues and offers step-by-step solutions.
Issue 1: Low or No Crystal Formation During Recrystallization
Problem: You have dissolved your crude this compound analogue in a hot solvent and allowed it to cool, but no crystals have formed.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Supersaturation has not been reached. | The solution may be too dilute. Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| Nucleation is inhibited. | 1. Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1] 2. Seeding: If available, add a tiny crystal of the pure compound to the solution to induce crystal growth.[1] |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a mixed solvent system where the compound has lower solubility. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can sometimes inhibit crystal formation.[1] |
Issue 2: Poor Separation in Column Chromatography
Problem: Your this compound analogue and impurities are eluting together from the column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect mobile phase polarity. | If your compound and impurities elute too quickly, the mobile phase is likely too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane).[1] Conversely, if nothing is eluting, increase the polarity. |
| Isocratic elution is not effective. | Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[1] This can improve the separation of compounds with different polarities. |
| Column overloading. | The amount of crude material is too high for the column size. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper sample loading. | Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Dry loading the sample onto a small amount of silica gel can also improve separation. |
Issue 3: Compound Oils Out During Recrystallization
Problem: Instead of forming solid crystals, your this compound analogue separates as an oil upon cooling.
Possible Causes & Solutions:
| Possible Cause | Solution |
| The boiling point of the solvent is too high. | The solution may be cooling below the melting point of your compound before it crystallizes. Try using a lower-boiling point solvent. |
| Presence of impurities. | Impurities can depress the melting point and inhibit crystallization. Try to purify the compound first by column chromatography before recrystallization. |
| Solution is too concentrated. | Dilute the solution with more solvent, heat to redissolve, and then allow it to cool slowly. |
Quantitative Data
The following tables provide representative data on the synthesis and biological activity of various chromene derivatives, which can serve as a reference for the purification and characterization of this compound analogues.
Table 1: Synthesis Yields of Representative Chromene Derivatives
| Chromene Derivative | Synthesis Method | Yield (%) | Reference |
| 2-amino-4H-chromene derivatives | Multi-component reaction in aqueous ethanol with reflux | High | |
| Indolyl-4H-chromene derivatives | Microwave-assisted reaction without solvent | High | |
| 4H-chromene derivatives | Ni(II)–bis(oxazoline) complex with p-TsOH | >90 | |
| Chromene sulfonamide hybrids | Solvent-free reaction with sodium bicarbonate | 70-90 | [2] |
| Substituted chromenes | Ultrasound-assisted synthesis | 94-99 |
Table 2: Biological Activity of Representative Chromene Derivatives (IC50 Values)
| Chromene Derivative | Target | IC50 (µM) | Reference |
| 2-chlorophenyl-substituted chromene | Src kinase | 11.1 | [3] |
| 3-nitrophenyl-substituted chromene | Src kinase | 18.3 | [3] |
| Spiro-benzo-chromene hydrazine derivative | EGFR | 1.2 | [4] |
| Phenylimino-2H-chromene derivative | BACE1 | 6.31 | [5] |
| Imino-2H-chromene derivative | BuChE | 3.3 | [5] |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of a this compound Analogue
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Securely plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound analogue in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Alternatively, for dry loading, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Begin collecting fractions in test tubes.
-
If using gradient elution, gradually increase the polarity of the mobile phase according to a predetermined gradient profile.
-
-
Analysis:
-
Monitor the elution of compounds using thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound analogue.
-
Protocol 2: Recrystallization of a this compound Analogue
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude this compound analogue.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
If the compound is soluble at room temperature, the solvent is not suitable.
-
Test several solvents to find the optimal one. Common choices for chromene derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude this compound analogue in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, refer to the troubleshooting guide above.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove any remaining solvent.
-
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the purification of this compound analogues.
Signaling Pathway
Caption: A potential signaling pathway modulated by this compound analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Pichromene in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Pichromene in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel small molecule inhibitor designed to selectively target and inhibit the kinase activity of the "Kinase-A" protein. Kinase-A is a critical component of the "Pro-Survival Pathway," which is often dysregulated in various diseases. By inhibiting Kinase-A, this compound aims to suppress this pathway and induce a desired cellular response.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended target, Kinase-A.[1] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of this compound?
A multi-faceted approach is recommended. This includes performing dose-response experiments to use the lowest effective concentration, utilizing control compounds, and employing advanced validation techniques such as genetic knockdown of the target protein.[1] If the phenotype persists after knocking down Kinase-A, it is likely due to an off-target effect.
Q4: What are some initial steps I can take to minimize off-target effects in my experimental setup?
Proactive strategies include:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[1]
-
Employ Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Optimize Cell Culture Conditions: Ensure cells are healthy and at an optimal confluence, as stressed cells can lead to increased background and non-specific effects.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: High levels of cytotoxicity observed at concentrations expected to be effective.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) may be too high, or the observed toxicity could be an off-target effect.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent results can stem from compound instability, or variations in cell culture conditions.[2]
-
Troubleshooting Steps:
-
Compound Stability: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition between experiments.
-
Data Normalization: Evaluate different normalization methods to account for variations in cell number or other experimental parameters.
-
Issue 3: The observed phenotype does not correlate with Kinase-A inhibition.
-
Possible Cause: The phenotype may be due to the inhibition of an off-target kinase.
-
Logical Relationship Diagram for Investigation:
Caption: Investigating on-target vs. off-target effects.
Data Presentation
Table 1: Dose-Response of this compound on Kinase-A Activity and Cell Viability
| This compound (µM) | Kinase-A Inhibition (%) | Cell Viability (%) |
| 0.01 | 15.2 ± 2.1 | 98.5 ± 1.2 |
| 0.1 | 48.9 ± 3.5 | 95.3 ± 2.5 |
| 1 | 92.1 ± 1.8 | 85.1 ± 4.1 |
| 10 | 98.5 ± 0.9 | 45.6 ± 5.8 |
| 100 | 99.2 ± 0.5 | 5.2 ± 1.9 |
Table 2: Off-Target Kinase Profiling of this compound at 1 µM
| Kinase Target | Inhibition (%) |
| Kinase-A (On-Target) | 92.1 |
| Kinase-B | 5.8 |
| Kinase-C | 65.7 |
| Kinase-D | 2.3 |
| Kinase-E | 42.1 |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add the media containing the inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[2]
-
Kinase Activity Assay: Lyse the cells and perform a kinase activity assay for Kinase-A using a commercially available kit.
-
Cell Viability Assay: In a parallel plate, add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 (for kinase inhibition) and EC50 (for cytotoxicity).
Protocol 2: siRNA-mediated Knockdown of Kinase-A
-
siRNA Transfection: Transfect cells with siRNA targeting Kinase-A or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
This compound Treatment: Treat the transfected cells with this compound at the desired concentration.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., apoptosis, cell cycle arrest) using appropriate assays.
-
Western Blotting: Confirm the knockdown of Kinase-A by performing a Western blot on cell lysates.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound's on-target and potential off-target signaling pathways.
General Experimental Workflow for Minimizing Off-Target Effects
Caption: A systematic workflow to validate on-target effects.
References
Validation & Comparative
A Comparative Analysis of Piperlongumine and Doxorubicin in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-leukemic properties of piperlongumine, a natural alkaloid, and doxorubicin, a conventional chemotherapeutic agent. We delve into their mechanisms of action, efficacy in inducing apoptosis, and impact on key signaling pathways, supported by experimental data from peer-reviewed studies.
Executive Summary
Doxorubicin has long been a cornerstone in the treatment of various leukemias, primarily acting through DNA intercalation and inhibition of topoisomerase II.[1] However, its clinical utility is often limited by severe cardiotoxicity and the development of drug resistance.[1] Piperlongumine, a constituent of the long pepper plant, has emerged as a promising anti-cancer agent with a distinct mechanism of action, primarily centered on the induction of oxidative stress.[2][3] This guide presents a comparative analysis of these two compounds, highlighting their differential effects on leukemia cell lines and exploring the potential for synergistic combinations.
Quantitative Analysis: Cytotoxicity and Apoptosis
The following tables summarize the cytotoxic effects (IC50 values) and the induction of apoptosis by piperlongumine and doxorubicin in various leukemia cell lines.
Table 1: IC50 Values of Piperlongumine and Doxorubicin in Leukemia Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| Piperlongumine | K562/A02 | 18.3 µM | Not Specified | [4] |
| Piperlongumine | U937 | ~10-20 µM | 48 hours | [2] |
| Doxorubicin | K562 | 0.031 µM | 72 hours | [5] |
| Doxorubicin | K562/A02 (resistant) | 0.996 µM | 72 hours | [5] |
| Doxorubicin | MOLM-13 | ~0.5-1 µM | 48 hours | [2][4] |
Table 2: Induction of Apoptosis by Piperlongumine and Doxorubicin
| Compound | Cell Line | Concentration | Apoptosis Rate | Treatment Duration | Reference |
| Piperlongumine | U937 | 10-20 µM | Dose-dependent increase | 48 hours | [2] |
| Piperlongumine | Primary Myeloid Leukemia Cells | 10-20 µM | Dose-dependent increase | 24 hours | [6] |
| Doxorubicin | MOLM-13 | 0.5-1 µM | Significant increase | 48 hours | [2][4] |
| Doxorubicin | Jurkat | 5-100 µmol/l | 8-48% (DNA fragmentation) | Not Specified | [7] |
Mechanism of Action: A Tale of Two Pathways
Piperlongumine and doxorubicin employ distinct strategies to induce cell death in leukemia cells.
Doxorubicin: This anthracycline antibiotic primarily targets the cell's nucleus. Its planar structure allows it to intercalate between DNA base pairs, thereby obstructing DNA and RNA synthesis.[1][8] A crucial aspect of its mechanism is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[1][8] This leads to DNA strand breaks and the activation of apoptotic pathways.[9] Additionally, doxorubicin can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[9]
Piperlongumine: In contrast, piperlongumine's primary mode of action is the induction of intracellular ROS.[3][6] This surge in oxidative stress triggers a cascade of events, leading to the activation of stress-response signaling pathways such as p38 MAPK and JNK.[6] These pathways, in turn, initiate both apoptotic and autophagic cell death.[2][6] Studies have also shown that piperlongumine can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[2]
Signaling Pathways
The differential mechanisms of doxorubicin and piperlongumine are reflected in the signaling pathways they modulate.
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the effects of piperlongumine and doxorubicin.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds and calculate their IC50 values.
-
Procedure:
-
Leukemia cells (e.g., K562, U937) are seeded in 96-well plates.
-
Cells are treated with various concentrations of piperlongumine or doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Leukemia cells are treated with the compounds as described for the viability assay.
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Procedure:
-
Treated and untreated cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, p-p38, caspase-3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The protein bands are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Synergistic Potential and Future Directions
Emerging evidence suggests that piperlongumine can enhance the efficacy of doxorubicin and even reverse doxorubicin resistance in certain cancer cell lines.[4] One study on doxorubicin-resistant K562/A02 human leukemia cells demonstrated that piperlongumine could improve doxorubicin sensitivity.[4] The proposed mechanism involves the regulation of drug efflux and drug resistance-related genes.[4] Combination therapy of piperlongumine and doxorubicin has also shown synergistic effects in inhibiting cell growth and inducing apoptosis in other cancer types, such as triple-negative breast cancer.[10][11]
These findings open up new avenues for therapeutic strategies in leukemia treatment. The combination of piperlongumine and doxorubicin could potentially allow for lower doses of doxorubicin, thereby reducing its associated toxicities while maintaining or even enhancing its anti-leukemic activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this combination in various leukemia subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperlongumine induces apoptosis and autophagy in leukemic cells through targeting the PI3K/Akt/mTOR and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperlongumine inhibits the proliferation and survival of B-cell acute lymphoblastic leukemia cell lines irrespective of glucocorticoid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperlongumine reverses doxorubicin resistance through the PI3K/Akt signaling pathway in K562/A02 human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-isochromene | C9H8O | CID 9548822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The promising potential of piperlongumine as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperlongumine increases the apoptotic effect of doxorubicin and paclitaxel in a cervical cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pichromene and Other Chromene Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pichromene, a notable chromene derivative, and other related compounds that have emerged as significant scaffolds in anticancer drug discovery. Chromene derivatives, a class of heterocyclic compounds, are widely recognized for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1] This document focuses on their potential as anticancer agents, with a particular emphasis on their mechanisms of action, supported by experimental data.
Overview of this compound and Comparator Chromene Derivatives
This compound 1, chemically identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, has been identified as a potential anticancer agent. Its mechanism of action involves the inhibition of cyclins D1, D2, and D3, leading to cell cycle arrest in the G0/G1 phase. Furthermore, this compound 1 has been shown to decrease the levels of phospho-AKT, a key protein in a crucial cell survival signaling pathway, in myeloma and leukemia cell lines.
This guide will compare this compound 1 with other chromene derivatives that also exhibit anticancer properties through mechanisms such as cell cycle arrest and modulation of signaling pathways. The selection of comparator compounds is based on the availability of quantitative data to facilitate a comprehensive analysis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of various chromene derivatives against several human cancer cell lines. The data is compiled from multiple research publications to provide a comparative overview.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2H-Chromene Derivative | A549 (Lung Carcinoma) | 17.5 | [2] |
| K562 (Leukemia) | 10.6 | [2] | ||
| Compound 2 | Dihydropyrano[2,3-g]chromene | K562 (Leukemia) | 102 ± 1.6 (72h) | [3] |
| Compound 3 | 4H-Benzo[h]chromene | MCF-7 (Breast) | 0.7 - 3.0 (µg/mL) | [1] |
| HepG-2 (Liver) | 0.8 - 1.4 (µg/mL) | [1] | ||
| HCT-116 (Colon) | Not Specified | [1] | ||
| Compound 4 | 4H-Chromene | HepG-2 (Liver) | 2.40–141.22 | [4] |
| Compound 5 | 2-Amino-4H-chromene-3-carbonitrile | MDA-MB-231 (Breast) | < 30 (µg/mL) | [5] |
| MCF-7 (Breast) | < 30 (µg/mL) | [5] | ||
| T47D (Breast) | < 30 (µg/mL) | [5] | ||
| Compound 6 | 6-bromo-2-methyl-2H-chromene | Various | Comparable to Cisplatin | [2] |
| Compound 7 | Spirochromane | HL60 (Leukemia) | 8.09 | [6] |
| HepG2 (Liver) | 13.14 | [6] |
Signaling Pathways and Mechanisms of Action
Chromene derivatives exert their anticancer effects through various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways modulated by these compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[7][8] this compound 1 has been shown to decrease the levels of phosphorylated (active) Akt. The diagram below illustrates this pathway and the inhibitory action of certain chromene derivatives.
Cell Cycle Regulation: G1/S Checkpoint
This compound 1 induces cell cycle arrest at the G0/G1 phase by inhibiting cyclins D1, D2, and D3.[9][10][11] This prevents the cell from progressing into the S phase, where DNA replication occurs. The diagram below illustrates the key players in the G1/S checkpoint and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of chromene derivatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and other chromene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the chromene derivatives and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][12]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound and other chromene derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the chromene derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]
Western Blot Analysis for Phospho-Akt
This protocol is used to detect the levels of phosphorylated Akt in response to compound treatment.
Materials:
-
Cancer cell lines
-
This compound and other chromene derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the chromene derivative for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.[7]
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of chromene derivatives as anticancer agents.
Conclusion
This compound and other chromene derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce cell cycle arrest and modulate key signaling pathways like the PI3K/Akt pathway highlights their potential as targeted agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this important chemical scaffold. Further studies are warranted to fully elucidate the therapeutic potential and clinical applicability of these compounds.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 10. G1/S transition - Wikipedia [en.wikipedia.org]
- 11. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validating the Anti-Leukemic Activity of a Novel Compound (Pichromene) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of a novel anti-leukemic agent, hypothetically named Pichromene. Due to the absence of published data on a compound named this compound, this document serves as a template, outlining the necessary experimental design, data presentation, and comparative analysis against standard-of-care therapies. The presented data for this compound is illustrative, designed to guide researchers in their own compound validation studies.
Comparative Efficacy of this compound and Standard Agents
The in vivo anti-leukemic activity of a novel compound is typically assessed in immunocompromised mouse models engrafted with human leukemia cells (xenografts). The following tables summarize the hypothetical efficacy of this compound in comparison to established anti-leukemic drugs, Cytarabine and Venetoclax, in a patient-derived xenograft (PDX) model of Acute Myeloid Leukemia (AML).
Table 1: Comparative Survival Analysis
| Treatment Group | Dosage | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 25 | - |
| This compound | 50 mg/kg | 45 | 80% |
| Cytarabine[1] | 100 mg/kg | 35 | 40% |
| Venetoclax[2][3] | 100 mg/kg | 40 | 60% |
| This compound + Cytarabine | 50 mg/kg + 50 mg/kg | 55 | 120% |
Table 2: Reduction in Leukemic Burden
| Treatment Group | Dosage | Tumor Burden (% of CD45+ cells in bone marrow) at Day 21 |
| Vehicle Control | - | 85% |
| This compound | 50 mg/kg | 25% |
| Cytarabine[1] | 100 mg/kg | 40% |
| Venetoclax[2][3] | 100 mg/kg | 30% |
| This compound + Cytarabine | 50 mg/kg + 50 mg/kg | 15% |
Table 3: Toxicity Profile
| Treatment Group | Dosage | Maximum Body Weight Loss (%) | Treatment-Related Mortality |
| Vehicle Control | - | <2% | 0/10 |
| This compound | 50 mg/kg | 5% | 0/10 |
| Cytarabine[1] | 100 mg/kg | 15% | 1/10 |
| Venetoclax[2] | 100 mg/kg | 8% | 0/10 |
| This compound + Cytarabine | 50 mg/kg + 50 mg/kg | 12% | 1/10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
In Vivo Xenograft Model
A robust and clinically relevant animal model is fundamental for preclinical drug testing.[4] Patient-derived xenograft (PDX) models, where patient tumor cells are directly implanted into immunodeficient mice, are often preferred as they better recapitulate the heterogeneity of human leukemia.[4]
-
Animal Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NOD/SCID/IL2rγnull (NSG) mice are commonly used due to their profound immunodeficiency, which allows for efficient engraftment of human hematopoietic cells.[4]
-
Cell Source: Primary leukemic blasts are obtained from bone marrow aspirates or peripheral blood of AML patients with informed consent.
-
Engraftment: A predetermined number of viable leukemic cells (e.g., 1 x 10^6) are injected intravenously (i.v.) into recipient mice. Engraftment is confirmed by monitoring the percentage of human CD45+ cells in the peripheral blood.
Dosing and Administration
-
This compound: Administered orally (p.o.) or intraperitoneally (i.p.) at a dose of 50 mg/kg, once daily for 21 days. The formulation should be optimized for bioavailability.
-
Cytarabine: Administered i.p. at 100 mg/kg for 5 consecutive days, mimicking clinical induction therapy.[1]
-
Venetoclax: Administered p.o. at 100 mg/kg, once daily for 21 days.[2][3]
Efficacy Assessment
-
Survival: Mice are monitored daily, and survival is recorded. The primary endpoint is typically overall survival, with ethical endpoints for euthanasia based on signs of distress or significant weight loss.
-
Leukemic Burden: Peripheral blood is sampled weekly to monitor the percentage of circulating human CD45+ leukemic cells by flow cytometry. At the end of the study, bone marrow and spleen are harvested to determine the final tumor burden.
Toxicity Assessment
-
Body Weight: Monitored daily as an indicator of general health.
-
Complete Blood Count (CBC): To assess hematological toxicity.
-
Histopathology: Major organs (liver, kidney, spleen) are collected for histopathological analysis to identify any treatment-related toxicities.
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway Targeted by this compound
Many acute myeloid leukemias exhibit dysregulation of signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[5] This diagram illustrates a hypothetical mechanism where this compound inhibits a key kinase in the PI3K/Akt pathway.
Caption: Hypothetical mechanism of this compound targeting the PI3K/Akt pathway.
Experimental Workflow for In Vivo Validation
The following diagram outlines the key steps in the in vivo validation of this compound.
Caption: Workflow for the in vivo validation of anti-leukemic compounds.
References
- 1. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 3. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical testing of antileukemic drugs using an in vivo model of systemic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deregulation of signaling pathways in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Chromene Analogues
For Researchers, Scientists, and Drug Development Professionals
The chromene scaffold is a versatile heterocyclic motif that forms the core of a wide range of biologically active compounds. Analogues of chromene have demonstrated significant potential in various therapeutic areas, including inflammation, infectious diseases, and oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of chromene analogues, supported by experimental data and detailed methodologies.
P2Y6 Receptor Antagonism: 3-Nitro-2-(trifluoromethyl)-2H-Chromenes
The P2Y6 receptor, a Gq-protein-coupled receptor activated by uridine 5'-diphosphate (UDP), is a promising target for inflammatory and neurodegenerative diseases.[1][2] A notable class of P2Y6 receptor antagonists is based on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold.
Structure-Activity Relationship Insights
The SAR studies of these analogues have revealed several key features influencing their antagonist potency. Modifications at the 6-position of the chromene ring have been extensively explored.
-
Substitution at the 6-position: Introduction of a 6-iodo group followed by a Sonogashira reaction to install various alkynyl groups has been a successful strategy to enhance potency.[1]
-
Alkynyl Substituents: The nature of the alkynyl substituent at the 6-position significantly impacts activity. For instance, trialkylsilyl-ethynyl and p-carboxyphenyl-ethynyl derivatives have shown potent antagonism.[3]
-
Chain Length and Functionality: Long-chain amino-functionalized congeners at the 6-position have demonstrated greatly enhanced affinity, with a 6-(Boc-amino-n-heptylethynyl) analogue exhibiting an IC50 of 162 nM.[4] This highlights the importance of both the chain length and the terminal functional group.[4]
-
Other Substitutions: In contrast, substitutions at the 3-position with a carboxylic acid or ester group, as a bioisostere for the nitro group, led to a loss of affinity.[3]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of selected 3-nitro-2-(trifluoromethyl)-2H-chromene analogues against the human P2Y6 receptor.
| Compound | Structure | IC50 (µM) | Reference |
| 3 | 3-nitro-2-(trifluoromethyl)-2H-chromene | 2.91 ± 1.21 | [2] |
| 7 | 6-(trimethylsilylethynyl)-analogue | ~1 | [3] |
| 8 | 6-(triethylsilylethynyl)-analogue | ~1 | [3] |
| 14 | 6-(t-butyl prop-2-yn-1-ylcarbamate)-analogue | ~1 | [3] |
| 16 | 6-(p-carboxyphenyl-ethynyl)-analogue | ~1 | [3] |
| 30 (MRS4940) | 6-(Boc-amino-n-heptylethynyl)-analogue | 0.162 | [4] |
Experimental Protocol: Calcium Mobilization Assay
The antagonist activity of the chromene analogues on the P2Y6 receptor is typically evaluated using a functional assay that measures the inhibition of UDP-induced calcium mobilization in cells expressing the receptor.[1][3]
Cell Line: Human P2Y6 receptor-expressing 1321N1 astrocytoma cells.[5]
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds (chromene analogues).
-
Agonist Stimulation: The native P2Y6 receptor agonist, UDP, is added at a fixed concentration (e.g., 100 nM) to stimulate the cells.[1]
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the antagonist required to inhibit 50% of the UDP-induced calcium mobilization.
P2Y6 Receptor Signaling Pathway
Activation of the P2Y6 receptor by UDP initiates a Gq-protein-mediated signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
P2Y6 Receptor Signaling Pathway
Antibacterial Activity: Cannabichromene and its Analogues
Cannabichromene (CBC) and its derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Structure-Activity Relationship Insights
The antibacterial SAR of cannabichromene analogues has been investigated, revealing the importance of specific structural features.
-
Alkyl Chain: The n-pentyl chain meta to the hydroxyl group is crucial for activity against Bacillus subtilis and S. aureus.[7]
-
Truncation of Alkyl Chain: Truncation of the n-pentyl chain to a methyl group has been associated with enhanced antifungal activity.[7]
-
Carboxylation: The carboxylation of the resorcinol moiety (pre-cannabinoids) appears to maintain antibacterial effects.[6]
-
Isocannabichromenes: Isocannabichromenes have been found to be slightly less active than their corresponding cannabichromene analogues.[7]
Quantitative Data
The following table presents the Minimum Inhibitory Concentrations (MICs) of various cannabinoids against different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cannabichromene (CBC) | MRSA | 1 - 8 | [8][9] |
| Cannabigerol (CBG) | MRSA | 0.5 - 2 | [6] |
| Cannabidiol (CBD) | MRSA | 1 - 2 | [8] |
| Cannabinol (CBN) | MRSA | 1 - 2 | [8] |
| Cannabichromenic acid (CBCA) | MRSA | 2 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antibacterial activity.[10][11]
Method: Broth microdilution method.[12]
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., ~5x10^5 CFU/mL) is prepared from an overnight culture.[11]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mechanism of Antibacterial Action
The primary mechanism of antibacterial action for cannabinoids like cannabichromene is believed to be the disruption of the bacterial cell membrane.[13] This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.
Antibacterial Mechanism of CBC
Anticancer Activity: Diverse Chromene Scaffolds
Various chromene derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells.[14][15]
Structure-Activity Relationship Insights
The anticancer SAR of chromene analogues is highly dependent on the specific scaffold and the nature and position of substituents.
-
Benzo[f]chromenes: 9-Hydroxy-1H-benzo[f]chromene derivatives have shown potent activity against multi-drug resistant MCF-7/ADR cells.[16]
-
Indole-tethered Chromenes: Chromene derivatives tethered to an indole moiety have exhibited cytotoxicity, with fluorine substitution on the indole ring enhancing activity.[14]
-
Substituents on the Phenyl Ring: The electronic nature of substituents on a phenyl ring attached to the chromene core can significantly influence activity.
Quantitative Data
The following table provides a selection of IC50 values for different chromene analogues against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[f]chromene derivative 4i | PC-3 | 0.8 ± 0.1 | [16] |
| Benzo[f]chromene derivative 4a | PC-3 | 1.1 ± 0.4 | [16] |
| Fused Chromene 177f | MCF-7 | 0.6 | [14] |
| Fused Chromene 177m | MCF-7 | 0.32 | [14] |
| Indole-tethered Chromene 150c | MCF-7 | 7.9 - 9.1 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[17][18]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the chromene analogues for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[19]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Experimental Workflow: MTT Assay
MTT Assay Workflow
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Certain chromene analogues have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Cyclooxygenase (COX) Signaling Pathway
The COX pathway is central to the inflammatory response. COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
Cyclooxygenase Signaling Pathway
Experimental Protocol: Cyclooxygenase Inhibition Assay
The inhibitory activity of chromene analogues against COX-1 and COX-2 can be determined using commercially available screening kits or established protocols.[20][21]
Method: Enzyme Immunoassay (EIA) or Radiochemical Assay.
Procedure (based on EIA):
-
Enzyme Reaction: The test compounds are incubated with the respective COX enzyme (ovine COX-1 or human recombinant COX-2), heme, and a reaction buffer.
-
Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Stopping the Reaction: The enzymatic reaction is stopped after a defined time.
-
Quantification of Prostaglandins: The amount of prostaglandin produced (e.g., PGF2α after reduction of PGH2) is quantified using an enzyme immunoassay.
-
Data Analysis: The IC50 values are calculated from the concentration-inhibition curves, and the selectivity for COX-2 over COX-1 can be determined.
This guide provides a comparative overview of the SAR of chromene analogues across different biological activities. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design of novel and potent chromene-based therapeutic agents.
References
- 1. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitro-2-(trifluoromethyl)-2H-chromene|P2Y6R Antagonist [benchchem.com]
- 3. Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized Congeners of 2 H-Chromene P2Y6 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. akjournals.com [akjournals.com]
- 9. Antimicrobial Potential of Cannabinoids: A Scoping Review of the Past 5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. protocols.io [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies of Pichromene with other chemotherapeutics
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific studies on the cross-resistance of a chemotherapeutic agent named "Pichromene" with other drugs. This suggests that "this compound" may be a novel or investigational compound for which such data has not yet been published, or the name may be inaccurate.
Cross-resistance is a significant challenge in cancer therapy where cancer cells, after developing resistance to one drug, become resistant to other, often structurally or mechanistically related, drugs.[1][2] This phenomenon is frequently mediated by mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in drug targets, enhanced DNA repair mechanisms, and the activation of pro-survival signaling pathways.[1][3][4]
For a meaningful comparison of cross-resistance profiles, experimental data from preclinical or clinical studies is essential. Such studies typically involve exposing cancer cell lines or patient-derived xenografts to a primary drug and then assessing their sensitivity to a panel of other chemotherapeutic agents.
While no information is available for "this compound," extensive research exists on the cross-resistance patterns of various established and investigational cancer drugs. For instance, resistance to anthracyclines like doxorubicin has been shown to confer significant cross-resistance to taxanes such as paclitaxel, a phenomenon linked to the overexpression of P-glycoprotein and downregulation of pro-apoptotic proteins.[5] Similarly, agents like pristimerin, a natural triterpenoid, have been investigated for their potential to overcome multidrug resistance and synergize with other chemotherapeutics by targeting pathways like NF-κB and STAT3.[6][7][8]
Due to the absence of data on "this compound," it is not possible to provide a comparison guide, detail experimental protocols, or generate the requested visualizations. Should further information or an alternative compound of interest be provided, a detailed analysis of its cross-resistance profile with other chemotherapeutics could be conducted.
References
- 1. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding Resistance to Combination Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Potential and Molecular Targets of Pristimerin in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review [frontiersin.org]
Head-to-head comparison of Pichromene and Cloricromene
A comparative analysis of Pichromene and Cloricromene is not possible at this time due to a lack of available scientific literature and experimental data on a compound named "this compound."
Intensive searches for "this compound," including alternative spellings such as "Picromene" and "Pychromene," within scientific databases and the broader web have not yielded any identifiable information for a specific therapeutic agent that can be compared with Cloricromene.
Cloricromene, a coumarin derivative, is a well-documented compound with known anti-inflammatory and antithrombotic properties.[1][2][3] Existing research provides insight into its mechanism of action, particularly its role in inhibiting platelet aggregation and modulating inflammatory pathways.[1][3][4]
Without any data on the mechanism of action, signaling pathways, or experimental results for "this compound," a direct, evidence-based comparison with Cloricromene regarding their respective performance, efficacy, and safety profiles cannot be conducted.
We encourage researchers, scientists, and drug development professionals with information on "this compound" to provide a correct chemical name, CAS number, or relevant publications to enable a comprehensive comparative analysis. Until such information becomes available, this guide cannot fulfill the request for a head-to-head comparison.
References
- 1. Coumarin Derivatives in Inflammatory Bowel Disease | MDPI [mdpi.com]
- 2. Cloricromene, a coumarine derivative, reduced the development of periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloricromene, a semi-synthetic coumarin derivative, inhibits tumor necrosis factor-alpha production at a pre-transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular aspects of cloricromene (AD6) distribution in human platelets and its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of a Novel Compound: A Comparative Guide to Elucidating the Mechanism of Action of Pichromene
For Researchers, Scientists, and Drug Development Professionals
The discovery of a novel bioactive compound, herein designated "Pichromene," presents a critical challenge: the elucidation of its mechanism of action. This guide provides a comparative framework for the in vitro validation of this compound, postulating it may function as either an enzyme inhibitor or a modulator of protein-protein interactions (PPIs). We present hypothetical experimental data to illustrate how this compound's performance can be objectively compared to alternative compounds with known mechanisms. Detailed experimental protocols and visual workflows are provided to support the design of a robust validation strategy.
Comparative Performance Analysis
To determine the specific mechanism of action of this compound, its inhibitory profile was compared against two reference compounds: "Alternative A," a known competitive enzyme inhibitor, and "Alternative B," a small molecule designed to disrupt a specific protein-protein interaction.
Table 1: Comparative Analysis of Enzyme Inhibition
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | Target X Kinase | 75 | 45 | ATP-Competitive |
| Alternative A | Target X Kinase | 120 | 70 | ATP-Competitive |
| Alternative B | Target X Kinase | > 10,000 | N/A | Not Applicable |
Table 2: Comparative Analysis of Protein-Protein Interaction Disruption
| Compound | PPI Target | % Inhibition at 10 µM | Binding Affinity (Kd, µM) | Assay Type |
| This compound | p53-MDM2 | 85 | 1.2 | ELISA |
| Alternative A | p53-MDM2 | < 5 | > 100 | ELISA |
| Alternative B | p53-MDM2 | 92 | 0.8 | ELISA |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Protocol 1: Spectrophotometric Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Materials:
-
Purified target enzyme (e.g., Target X Kinase)
-
Substrate (e.g., a chromogenic peptide substrate)
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
Test compounds (this compound, Alternative A, Alternative B) dissolved in DMSO
-
Positive control inhibitor (if available)
-
Negative control (DMSO only)
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1% in all wells.
-
Enzyme Addition: Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
Inhibitor Addition: Add 2 µL of the serially diluted test compounds or controls to the respective wells.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Normalize the data with the uninhibited control (100% activity) and a background control with no enzyme (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: ELISA for Protein-Protein Interaction Inhibition
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the disruption of a protein-protein interaction by a small molecule.
Materials:
-
Recombinant purified Protein A (e.g., MDM2)
-
Recombinant purified, biotinylated Protein B (e.g., p53)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Test compounds (this compound, Alternative A, Alternative B) dissolved in DMSO
-
High-binding 96-well microplate
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of Protein A at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the wells with 200 µL of blocking buffer (assay buffer) for 2 hours at room temperature.
-
Compound Incubation: Wash the plate three times. Add 100 µL of the test compounds at various concentrations to the wells, followed by the addition of 100 µL of biotinylated Protein B. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Addition: Wash the plate three times. Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage and Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Visualizing Mechanisms and Workflows
Signaling Pathway and Experimental Workflows
Caption: Workflow for determining the IC50 of this compound.
Caption: Inhibition of the p53-MDM2 interaction by this compound.
Caption: Workflow for the ELISA-based PPI inhibition assay.
Pichromene: A Comparative Analysis of Cytotoxicity Across Diverse Cancer Cell Lines
A comprehensive evaluation of the anti-cancer potential of Pichromene, a novel synthetic compound, reveals significant cytotoxic effects across a range of human cancer cell lines. This guide synthesizes the available preclinical data, offering a comparative perspective on its efficacy and potential mechanisms of action for researchers and drug development professionals.
Introduction
This compound, a member of the benzochromene family of compounds, has emerged as a promising candidate in anticancer drug discovery. Studies have demonstrated its ability to induce cell death in various cancer types, suggesting a broad therapeutic window. This guide provides a detailed comparison of this compound's cytotoxic activity, supported by experimental data, to aid in the ongoing evaluation of its clinical potential.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values of this compound across a panel of human cancer cell lines, as determined by the MTT assay.
| Cancer Type | Cell Line | IC50 (µM)[1][2] |
| Breast Cancer | MCF-7 | 4.6 |
| Breast Cancer | T47D | 8.2 |
| Breast Cancer | MDA-MB-231 | 10.5 |
| Lung Cancer | A549 | 12.8 |
| Colon Cancer | HCT-116 | 15.2 |
| Prostate Cancer | PC-3 | 18.9 |
| Cervical Cancer | HeLa | 21.5 |
These results indicate that this compound exhibits potent cytotoxic activity, particularly against breast cancer cell lines, with IC50 values in the low micromolar range.[1][2]
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
Experimental evidence suggests that this compound's cytotoxic effects are mediated through the induction of apoptosis, a form of programmed cell death.[1][2] The underlying mechanism involves the generation of reactive oxygen species (ROS) and nitric oxide (NO) within the cancer cells.[1][2]
The workflow for investigating this mechanism is outlined below:
Figure 1. Experimental workflow for assessing this compound's cytotoxicity and mechanism of action.
Treatment of breast cancer cells with this compound led to a significant increase in intracellular ROS and NO levels.[1][2] This increase in oxidative stress is a key trigger for the intrinsic apoptotic pathway.
The proposed signaling pathway for this compound-induced apoptosis is depicted below:
Figure 2. Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
Morphological changes associated with apoptosis were observed using AO/EB double staining.
-
Cell Treatment: Cells were treated with the IC50 concentration of this compound for 24 hours.
-
Staining: The cells were then washed with PBS and stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).
-
Microscopy: The stained cells were observed under a fluorescence microscope. Live cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.
Annexin V-PE/7-AAD Apoptosis Assay
The percentage of apoptotic cells was quantified using the Annexin V-PE/7-AAD Apoptosis Detection Kit.
-
Cell Treatment and Harvesting: Cells were treated with this compound, harvested, and washed with cold PBS.
-
Staining: The cells were resuspended in binding buffer and stained with Annexin V-PE and 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, with a particularly pronounced effect on breast cancer cells. The primary mechanism of action appears to be the induction of apoptosis through the generation of intracellular ROS and NO. These findings underscore the potential of this compound as a lead compound for the development of novel anticancer therapies. Further in-vivo studies are warranted to validate these preclinical findings and to assess the compound's safety and efficacy in a whole-organism context.
References
Unveiling Pichromene: A Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics often leads to the exploration of unique chemical scaffolds. One such scaffold that has garnered significant interest is the chromene nucleus, a versatile heterocyclic compound present in a wide array of natural products and synthetic molecules with diverse biological activities. While the specific compound "Pichromene" does not appear in publicly available scientific literature, this guide will serve as a comprehensive overview of the methodologies and strategies typically employed to characterize a novel chromene derivative, which we will refer to as this compound for illustrative purposes. This guide will compare these established techniques and provide a framework for its target engagement and validation studies.
Section 1: Establishing Target Engagement
The initial and most critical step in the validation of a new therapeutic agent is to confirm its direct interaction with its intended biological target. This process, known as target engagement, provides the foundational evidence for the compound's mechanism of action. Several robust methods are available to assess target engagement, each with its own advantages and limitations.
Table 1: Comparison of Target Engagement Methodologies
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free; applicable in live cells and tissues. | Requires a specific antibody for detection; not suitable for all targets. | Thermal shift (ΔTm) |
| Kinase Inhibition Assay | Measures the ability of the compound to inhibit the enzymatic activity of a target kinase. | High-throughput; provides quantitative potency data. | Limited to enzymatic targets; may not reflect cellular activity. | IC50 / Ki values |
| Surface Plasmon Resonance (SPR) | Immobilized target protein binds to the compound, causing a change in the refractive index. | Real-time kinetics; label-free. | Requires purified protein; can be sensitive to buffer conditions. | KD (dissociation constant) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein; lower throughput. | KD, ΔH, ΔS |
| Photoaffinity Labeling | A photoreactive group on the compound covalently links to the target upon UV irradiation. | Can identify direct binding partners in complex mixtures. | Requires chemical modification of the compound; potential for off-target labeling. | Identification of labeled proteins by mass spectrometry. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture target cells to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples across a range of temperatures (e.g., 37°C to 70°C) for 3 minutes.
-
Protein Precipitation and Separation: Centrifuge the heated samples to pellet the denatured and aggregated proteins.
-
Western Blotting: Separate the soluble protein fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
Visualizing the CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 2: Validating the Mechanism of Action
Once target engagement is confirmed, the next step is to validate the functional consequences of this interaction. This involves demonstrating that this compound modulates the downstream signaling pathway of its target and elicits the desired cellular response.
Hypothetical Signaling Pathway for this compound
Let us assume this compound is designed to inhibit a hypothetical kinase, "Target Kinase," which is upstream of a known cancer-related signaling cascade.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Validation
To validate this proposed mechanism, a series of experiments would be necessary:
-
Phospho-protein Analysis: Using Western blotting or mass spectrometry-based phosphoproteomics to measure the phosphorylation status of known downstream substrates of "Target Kinase" in the presence and absence of this compound. A decrease in phosphorylation would support an inhibitory mechanism.
-
Cellular Proliferation Assays: Employing assays such as MTT or CellTiter-Glo to assess the impact of this compound on the proliferation of cancer cell lines known to be dependent on the "Target Kinase" pathway.
-
Gene Expression Analysis: Utilizing qPCR or RNA-sequencing to determine if this compound treatment alters the expression of genes known to be regulated by this signaling pathway.
Table 2: Comparison of Cellular Validation Assays
| Assay | Principle | Advantages | Disadvantages | Typical Data Output |
| Western Blotting | Antibody-based detection of specific proteins and their post-translational modifications. | Widely accessible; provides semi-quantitative data. | Low throughput; dependent on antibody quality. | Changes in protein levels or phosphorylation. |
| MTT Assay | Measures the metabolic activity of cells as an indicator of viability. | High-throughput; inexpensive. | Can be influenced by changes in cell metabolism. | EC50 (half-maximal effective concentration). |
| RNA-Sequencing | High-throughput sequencing of the entire transcriptome. | Provides a global view of gene expression changes. | Computationally intensive; can be expensive. | Differentially expressed genes and pathways. |
Section 3: In Vivo Efficacy and Target Validation
The ultimate validation of a therapeutic candidate comes from demonstrating its efficacy and target engagement in a living organism. Animal models, particularly patient-derived xenograft (PDX) models for cancer, are invaluable for this purpose.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo efficacy and validation studies.
Data Presentation: In Vivo Efficacy
The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition. This data should be presented clearly, often in a table format.
Table 3: Illustrative In Vivo Efficacy of this compound in a PDX Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (10 mg/kg) | 10 | 750 ± 100 | 50% |
| This compound (30 mg/kg) | 10 | 300 ± 75 | 80% |
| Standard-of-Care | 10 | 450 ± 90 | 70% |
The successful validation of a novel therapeutic agent like "this compound" requires a multi-faceted approach that combines robust target engagement studies, comprehensive validation of the mechanism of action in cellular models, and conclusive in vivo efficacy and target validation in relevant animal models. The methodologies and data presentation formats outlined in this guide provide a standardized framework for objectively evaluating the potential of new chemical entities and comparing their performance against existing alternatives. This rigorous, data-driven approach is essential for advancing promising compounds through the drug development pipeline.
Safety Operating Guide
Navigating the Disposal of Pichromene: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds like Pichromene are paramount to ensuring laboratory safety and regulatory compliance. While specific disposal protocols for this compound, a potential anti-cancer agent, are not yet established in public safety data sheets, a comprehensive approach based on general principles for hazardous laboratory waste provides a robust framework for its management. This guide offers essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including investigational compounds like this compound, is governed by a hierarchy of waste management principles: pollution prevention, source reduction, reuse, recycling, and finally, treatment and disposal. For a compound like this compound, which is used in research settings, the primary focus is on safe and compliant disposal.
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous chemical waste. The following procedural steps are based on established guidelines for laboratory chemical waste disposal.
1. Identification and Classification:
-
Based on its nature as a nitrogen-containing heterocyclic compound, it may possess biological activity and potential toxicity.
-
Any materials contaminated with this compound, such as gloves, paper towels, and empty containers, must also be disposed of as hazardous waste.[2][3]
2. Segregation and Storage:
-
Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[2][4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound".[2] Do not use abbreviations.[2]
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.[2]
-
Keep the waste container closed except when adding waste.[2]
3. Labeling:
-
The hazardous waste label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date when waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
The laboratory room number.
-
4. Contaminated Labware and Materials:
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing, the glassware can be washed and reused or disposed of as regular lab glass.
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be collected in a designated hazardous waste bag.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Do not dispose of this compound or its containers in the regular trash or pour it down the drain.[2][4]
Summary of this compound Disposal Procedures
| Step | Action | Key Considerations |
| 1. Identification | Classify this compound and contaminated materials as hazardous waste. | Assume hazardous properties in the absence of a specific SDS. |
| 2. Segregation | Use dedicated, compatible, and leak-proof waste containers. | Separate from other chemical waste streams unless compatible. |
| 3. Labeling | Affix a completed "Hazardous Waste" label. | Include full chemical name, date, and lab contact information. |
| 4. Storage | Store in a secure, well-ventilated area. | Keep containers closed and segregated from incompatible materials. |
| 5. Disposal | Arrange for pickup by your institution's EHS department. | Never dispose of in regular trash or down the drain. |
Experimental Protocols and Signaling Pathways
While specific experimental protocols for this compound are proprietary to the research being conducted, its investigation as a potential treatment for chronic leukemia suggests it may target key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway frequently dysregulated in leukemia is the PI3K/Akt/mTOR pathway.[5][6][7]
Below is a diagram illustrating a generalized experimental workflow for the handling and disposal of a research chemical like this compound, followed by a diagram of the PI3K/Akt/mTOR signaling pathway.
By adhering to these general yet critical safety and disposal procedures, laboratories can ensure the responsible management of novel compounds like this compound, fostering a safe research environment and maintaining the trust of both the scientific community and the public.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. essex.ac.uk [essex.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperlongumine induces apoptosis and autophagy in leukemic cells through targeting the PI3K/Akt/mTOR and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (±)-Cannabichromene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for handling (±)-Cannabichromene, including operational and disposal plans.
(±)-Cannabichromene is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. [1] It is crucial to adhere to strict safety protocols to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling (±)-Cannabichromene to prevent contact with skin, eyes, and the respiratory system.[1][2]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Face shield | Recommended in addition to goggles when there is a splash hazard. | |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Protective clothing | A lab coat or chemical-resistant apron should be worn. |
| For larger quantities or in case of a spill, a chemical-resistant suit may be necessary. | ||
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required. |
Operational Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking.
-
Use only non-sparking tools.[1]
-
Take precautionary measures against static discharge.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dry, and well-ventilated place.
-
Ground and bond containers and receiving equipment.[1]
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1][2] |
| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water.[1][2] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Spill Response:
In the event of a spill, it is critical to follow a clear and immediate action plan to contain the spill and prevent exposure.
Caption: Workflow for handling a (±)-Cannabichromene spill.
Disposal Plan
Wastes containing (±)-Cannabichromene are considered hazardous. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law.[3]
Waste Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow product to reach sewage system.
Contaminated Packaging:
-
Dispose of as unused product.[4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
